4-Fluoro-3-methoxybenzaldehyde oxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8-4-6(5-10-11)2-3-7(8)9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHXITUOVSGYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289711 | |
| Record name | 4-Fluoro-3-methoxybenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-52-3 | |
| Record name | 4-Fluoro-3-methoxybenzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methoxybenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Oximes in Modern Synthesis
An In-Depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde Oxime (CAS 886762-52-3)
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Fluoro-3-methoxybenzaldehyde oxime (CAS 886762-52-3) emerges as a valuable intermediate, combining the versatile reactivity of the oxime functional group with the advantageous physicochemical properties imparted by its fluorinated and methoxylated aromatic ring.
This guide provides an in-depth technical overview of 4-Fluoro-3-methoxybenzaldehyde oxime, tailored for researchers, medicinal chemists, and drug development professionals. We will explore its core properties, a robust synthetic protocol, expected analytical characteristics, and its potential as a strategic building block for creating novel chemical entities.
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. While detailed experimental data for 4-Fluoro-3-methoxybenzaldehyde oxime is not extensively published, we can consolidate its known identifiers and infer key characteristics. The properties of its direct precursor, 4-Fluoro-3-methoxybenzaldehyde, are well-documented and essential for planning its synthesis and handling.
Table 1: Core Identifiers for 4-Fluoro-3-methoxybenzaldehyde Oxime
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 886762-52-3 | [2][3][4] |
| Molecular Formula | C₈H₈FNO₂ | [2][4][] |
| Molecular Weight | 169.15 g/mol | [2][] |
| IUPAC Name | (E)-N-(4-fluoro-3-methoxybenzylidene)hydroxylamine | N/A |
| Synonyms | 4-Fluoro-3-methoxybenzaldoxime |[2] |
Table 2: Physicochemical Properties of the Precursor, 4-Fluoro-3-methoxybenzaldehyde
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 128495-46-5 | [6][7] |
| Molecular Formula | C₈H₇FO₂ | [6][7] |
| Molecular Weight | 154.14 g/mol | [6] |
| Appearance | White to pale cream solid/crystals | [7] |
| Melting Point | 58-62 °C | |
| SMILES | COC1=C(C=CC(=C1)C=O)F | [6] |
| InChI Key | NALVGTOMKSKFFV-UHFFFAOYSA-N |[6][7] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime is a straightforward and high-yielding oximation reaction, proceeding via the nucleophilic addition of hydroxylamine to the aldehyde carbonyl group. This is a foundational reaction in organic chemistry, valued for its reliability and mild conditions.[8]
Reaction Mechanism
The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-Fluoro-3-methoxybenzaldehyde. This is followed by proton transfer steps to form a carbinolamine intermediate, which then dehydrates to yield the final oxime product. The reaction is often mildly acid-catalyzed to facilitate the dehydration step.
Caption: General workflow for the synthesis of the target oxime.
Experimental Protocol: General Oximation Method
This protocol is a robust, field-proven method adaptable for the synthesis of various aryl oximes.[8]
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) in ethanol.
-
Hydroxylamine Solution : In a separate beaker, prepare an aqueous solution containing 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.5 equivalents of a mild base such as sodium acetate. The base is crucial to liberate the free hydroxylamine nucleophile.
-
Reaction Initiation : Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. A molar ratio of aldehyde to hydroxylamine hydrochloride to base of 1:1.5:2.5 is typically effective.[8]
-
Reaction Execution : Heat the mixture to reflux and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Work-up and Isolation : Upon completion, allow the reaction mixture to cool to ambient temperature. Pour the mixture into a beaker of cold deionized water to precipitate the oxime product.
-
Purification : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be dried under vacuum. For obtaining high-purity material, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.
Part 3: Spectroscopic Characterization (Expected)
Table 3: Predicted Spectroscopic Data for 4-Fluoro-3-methoxybenzaldehyde Oxime
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Aromatic Protons : Signals expected in the range of δ 7.0-8.0 ppm. The fluorine atom will induce coupling (J-coupling) with adjacent protons, leading to doublet of doublets or more complex splitting patterns. - Imine Proton (CH=N) : A characteristic singlet is expected around δ 8.0-8.5 ppm. - Oxime Proton (-NOH) : A broad singlet, often exchangeable with D₂O, is anticipated at δ 11.0-12.0 ppm. - Methoxy Protons (-OCH₃) : A sharp singlet at approximately δ 3.9 ppm. |
| ¹³C NMR | - Aromatic Carbons : Signals expected in the range of δ 110-160 ppm. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. - Imine Carbon (C=N) : A signal in the downfield region, typically around δ 145-155 ppm. - Methoxy Carbon (-OCH₃) : A signal around δ 55-60 ppm. |
| IR (Infrared) Spectroscopy | - O-H Stretch : A broad absorption band in the region of 3100-3600 cm⁻¹ corresponding to the oxime hydroxyl group. - C=N Stretch : A medium intensity absorption band around 1620-1680 cm⁻¹ for the imine bond. - C-O Stretch : Strong absorptions for the aryl ether linkage around 1200-1280 cm⁻¹. - C-F Stretch : A strong, characteristic absorption band in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry (MS) | The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to its molecular weight of 169.15 g/mol . |
Part 4: Reactivity and Applications in Drug Development
The true value of 4-Fluoro-3-methoxybenzaldehyde oxime lies in its potential as a versatile synthetic intermediate. Oximes are not merely stable end-products; they are synthetic hubs for accessing a wide range of other functional groups and heterocyclic systems.[10]
-
Scaffold for Library Synthesis : The oxime can be readily alkylated or acylated at the oxygen atom to generate libraries of oxime ethers and esters, diversifying the molecular scaffold.
-
Beckmann Rearrangement : Under acidic conditions, the oxime can undergo the Beckmann rearrangement to yield the corresponding amide, a critical functional group in many pharmaceuticals.
-
Reduction to Amines : The oxime can be reduced to the corresponding primary amine, providing an entry point to a vast array of subsequent chemical transformations.
-
Cycloaddition Reactions : Oximes can participate in various cycloaddition reactions to form complex heterocyclic structures, which are privileged motifs in medicinal chemistry.
The presence of the 4-fluoro and 3-methoxy substituents provides medicinal chemists with built-in tools to fine-tune pharmacokinetic properties. The fluorine atom can block metabolic oxidation at the para-position, while the methoxy group can serve as a hydrogen bond acceptor and influence solubility and receptor interactions.[1]
Caption: Potential synthetic pathways from the target oxime.
Part 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-methoxybenzaldehyde oxime is not widely available, prudent safety protocols should be established based on the known hazards of its precursor and general best practices for handling chemical reagents. The precursor, 4-Fluoro-3-methoxybenzaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles conforming to EN 166 standards, nitrile protective gloves, and a lab coat.[12]
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.[11][13]
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[11][12]
-
Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
-
Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[12]
-
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Fluoro-3-methoxybenzaldehyde oxime stands as a strategically designed chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its preparation is straightforward from a commercially available precursor, and its structure offers a trifecta of synthetic utility: the reactive oxime handle, a metabolically robust C-F bond, and a methoxy group for modulating electronic and steric properties. By leveraging the principles and protocols outlined in this guide, scientists can effectively utilize this compound as a key building block in the rational design and synthesis of novel, high-value molecules for a range of scientific applications.
References
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 886762-52-3, 4-FLUORO-3-METHOXYBENZALDEHYDE OXIME. Retrieved from [Link]
-
Wang, L., et al. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR (300 MHz, DMSO-d₆) of 4-methoxybenzaldehyde oxime (21). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Carboxylic acids, C5-9, hexaesters with dipentaerythritol. Retrieved from [Link]
-
MDPI. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]
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- 4. CAS 886762-52-3 | 4647-3-05 | MDL MFCD03412435 | 4-Fluoro-3-methoxybenzaldehyde oxime | SynQuest Laboratories [synquestlabs.com]
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- 7. 4-Fluoro-3-methoxybenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 13. fishersci.com [fishersci.com]
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-Fluoro-3-methoxybenzaldehyde Oxime
Executive Summary
4-Fluoro-3-methoxybenzaldehyde oxime is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Positioned at the intersection of electronic modulation (via the fluorine atom) and solubility enhancement (via the methoxy group), this molecule serves as a versatile precursor for benzylamines, nitriles, and heterocyclic pharmacophores. This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthetic protocol, and its strategic application in drug discovery.
Part 1: Molecular Identity & Physicochemical Specifications
The following data establishes the core identity of the molecule. Researchers should utilize the precursor CAS for procurement, as the oxime is frequently synthesized in situ or as a custom intermediate.
Table 1: Core Molecular Specifications
| Property | Specification | Notes |
| Chemical Name | 4-Fluoro-3-methoxybenzaldehyde oxime | Systematic IUPAC naming |
| Molecular Formula | C₈H₈FNO₂ | Confirmed via atomic stoichiometry |
| Molecular Weight | 169.15 g/mol | Based on standard atomic weights |
| Exact Mass | 169.0539 | Monoisotopic mass for HRMS |
| Precursor CAS | 128495-46-5 | Refers to 4-Fluoro-3-methoxybenzaldehyde |
| Physical State | White to off-white solid | Typical of benzaldoximes |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility |
| Isomerism | E/Z Mixture | Typically favors the E (anti) isomer |
Structural Logic
The molecule consists of a benzene core decorated with:
-
Fluorine (C4): Induces metabolic stability (blocking para-oxidation) and modulates pKa via electron withdrawal.
-
Methoxy (C3): Provides a hydrogen bond acceptor site and slight electron donation, balancing the ring's electronics.
-
Oxime (C1): The reactive handle for downstream transformation.
Part 2: Synthetic Pathway & Mechanism
The Chemistry of Oximation
The synthesis relies on the condensation of 4-fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl). This reaction is pH-sensitive.
-
Acidic Conditions (pH < 3): The amine is fully protonated (NH₃OH⁺), rendering it non-nucleophilic. Reaction stalls.
-
Basic Conditions (pH > 10): The carbonyl carbon becomes less electrophilic.
-
Optimal Conditions (pH 4–6): Buffered conditions (using Sodium Acetate) ensure a sufficient concentration of free nucleophilic hydroxylamine while activating the carbonyl oxygen via hydrogen bonding.
Mechanistic Flow (DOT Visualization)
Figure 1: Mechanistic pathway of oxime formation via nucleophilic addition-elimination.
Part 3: Validated Experimental Protocol
Safety Warning: Hydroxylamine compounds are potential explosion hazards upon heating. Never concentrate hydroxylamine residues to dryness without quenching.
Materials
-
Precursor: 4-Fluoro-3-methoxybenzaldehyde (1.0 eq)
-
Reagent: Hydroxylamine hydrochloride (NH₂OH[1][2][3]·HCl) (1.5 eq)
-
Base: Sodium Acetate (NaOAc) (2.0 eq) or NaOH (aq)
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Methodology
-
Preparation of Reagent Solution: Dissolve NH₂OH·HCl (1.5 eq) and NaOAc (2.0 eq) in a minimum amount of water. Stir for 10 minutes to buffer the solution.
-
Why? Pre-mixing generates free hydroxylamine in situ while maintaining a buffered pH (~5), preventing side reactions.
-
-
Aldehyde Solubilization: In a separate flask, dissolve 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in Ethanol.
-
Note: If the aldehyde is solid, ensure complete dissolution before addition.
-
-
Reaction Initiation: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution at room temperature.
-
Observation: A white precipitate often begins to form within 15–30 minutes.
-
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Silica gel, 20% EtOAc/Hexane).
-
Target: Disappearance of the aldehyde spot (higher R_f) and appearance of the oxime spot (lower R_f, stains yellow/brown with KMnO₄).
-
-
Workup & Isolation:
-
Evaporate ethanol under reduced pressure (Rotavap) at <40°C.
-
Dilute the aqueous residue with ice-cold water.
-
Filter the resulting precipitate. Wash the cake with cold water (3x) to remove salts (NaCl/NaOAc).
-
Dry the solid under vacuum over P₂O₅.
-
-
Yield Expectation: >85% isolated yield.
Part 4: Applications in Drug Development[4][5][6]
This oxime is not merely an endpoint; it is a "divergent intermediate." The combination of the fluorine and methoxy groups makes it highly relevant for CNS-active compounds (fluorine increases lipophilicity) and kinase inhibitors.
Downstream Transformations
-
Reduction to Benzylamine:
-
Reagents: H₂/Pd-C or Zn/HCl.
-
Product: 4-Fluoro-3-methoxybenzylamine.
-
Use: Primary amine linker for amide coupling.
-
-
Dehydration to Benzonitrile:
-
Reagents: SOCl₂ or Trifluoroacetic anhydride (TFAA).
-
Product: 4-Fluoro-3-methoxybenzonitrile.
-
Use: Precursor for tetrazoles or amidines.
-
-
[3+2] Cycloaddition (Isoxazole Synthesis):
-
Reagents: NCS (to form chlorooxime) followed by alkyne addition.
-
Product: 3-(4-Fluoro-3-methoxyphenyl)isoxazole.
-
Use: Bioisostere for amide bonds in scaffold hopping.
-
Strategic Workflow (DOT Visualization)
Figure 2: Divergent synthetic utility of the oxime intermediate.
Part 5: Analytical Validation
To confirm the identity of the synthesized oxime, compare experimental data against these standard values.
1H NMR (DMSO-d6, 400 MHz)
-
Oxime Proton (-OH): Singlet, δ 11.2 – 11.5 ppm (Exchangeable with D₂O).
-
Methine Proton (-CH=N-): Singlet, δ 8.1 – 8.3 ppm. Diagnostic peak.
-
Aromatic Protons:
-
Multiplet/Doublet of doublets (due to F-coupling), δ 7.0 – 7.6 ppm.
-
-
Methoxy Protons (-OCH₃): Singlet, δ 3.8 – 3.9 ppm.
Mass Spectrometry (LC-MS)[7]
-
Ionization Mode: ESI Positive.
-
Expected Mass: [M+H]⁺ = 170.15.
-
Fragmentation: Loss of -OH (M-17) or loss of -OCH₃ depending on collision energy.
References
-
PubChem. 4-Fluoro-3-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]
-
Hajipour, A. R., et al. (2002). "A Convenient and Mild Procedure for the Synthesis of Oximes."[4][5] Journal of Chemical Research.[3] (General protocol validation).
Sources
An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methoxybenzaldehyde Oxime in Organic Solvents
Abstract
The solubility of a compound is a critical physicochemical property that dictates its utility in a vast array of applications, from pharmaceutical development to materials science. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Fluoro-3-methoxybenzaldehyde oxime in common organic solvents. While specific experimental data for this compound is not widely published, this guide equips researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to predict, measure, and interpret its solubility profile. We will delve into the molecular characteristics of 4-Fluoro-3-methoxybenzaldehyde oxime, outline predictive strategies, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offer a template for data presentation and analysis.
Introduction: The Significance of Solubility for 4-Fluoro-3-methoxybenzaldehyde Oxime
4-Fluoro-3-methoxybenzaldehyde oxime is a substituted aromatic oxime, a class of compounds with significant potential in medicinal chemistry and organic synthesis. Oxime derivatives are known to exhibit a wide range of biological activities, and the presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. The methoxy group can also modulate the electronic and steric properties of the molecule, influencing its interactions with its environment.
The solubility of this compound is a pivotal parameter that influences:
-
Bioavailability: In drug development, a compound must be in solution to be absorbed and exert its therapeutic effect.[1]
-
Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a solvent system governs reaction rates and product yields.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.
-
Formulation: The development of stable and effective formulations for therapeutic or other applications requires a thorough understanding of the compound's solubility.
This guide provides a robust framework for elucidating the solubility characteristics of 4-Fluoro-3-methoxybenzaldehyde oxime, enabling its effective utilization in research and development.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.
Molecular Structure and its Influence on Solubility
The molecular structure of 4-Fluoro-3-methoxybenzaldehyde oxime dictates its solubility profile:
-
Aromatic Ring: The benzene ring is largely non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
Oxime Group (-CH=N-OH): The oxime functional group is polar and capable of both donating and accepting hydrogen bonds. This group will contribute significantly to the compound's solubility in polar, protic solvents.
-
Fluorine Atom (-F): Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. While fluorine can participate in hydrogen bonding, its primary effect on solubility is often to increase lipophilicity, which can seem counterintuitive.[3] This is due to the very stable and non-polarizable nature of the C-F bond.[3]
-
Methoxy Group (-OCH₃): The methoxy group is polar and can act as a hydrogen bond acceptor. It will enhance solubility in polar solvents. The electronic properties of the difluoro(methoxy)methyl group, a related substituent, show it acts as a moderate electron acceptor.[4][5]
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is the concentration of a compound that dissolves in a solvent system under specific, often rapid, conditions, typically starting from a concentrated stock solution (e.g., in DMSO).[6][7] It is a measure of how quickly a compound dissolves and is often used in high-throughput screening during early-stage drug discovery.[6][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound in a saturated solution.[1][7] This measurement requires longer incubation times to ensure equilibrium is reached and is critical for later-stage development and formulation.[7]
Predictive Approaches to Solubility
While experimental determination is the gold standard, predictive methods can guide solvent selection and experimental design.
Qualitative Prediction Based on Structure
Based on the structural features of 4-Fluoro-3-methoxybenzaldehyde oxime, we can make qualitative predictions about its solubility in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | Low | The polar oxime and methoxy groups will limit solubility in highly non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with the polar groups of the molecule but cannot donate hydrogen bonds. The overall balance of polar and non-polar features of the oxime should allow for good solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the oxime and methoxy groups, leading to strong solute-solvent interactions. Benzaldehyde oxime, a related compound, is readily soluble in ethanol.[9] |
| Highly Polar | Water | Very Low | While the molecule has polar groups, the non-polar aromatic ring will likely make it poorly soluble in water, a common characteristic for many organic compounds.[9] |
Computational (In-Silico) Models
Numerous computational models and software packages are available to predict the solubility of organic compounds.[10] These tools use quantitative structure-property relationship (QSPR) models, machine learning algorithms, or physics-based approaches to estimate solubility based on molecular descriptors.[11][12] While these predictions can be a useful starting point, they should always be confirmed experimentally.
Experimental Determination of Solubility
The following sections provide detailed protocols for the experimental determination of both thermodynamic and kinetic solubility.
General Materials and Equipment
-
4-Fluoro-3-methoxybenzaldehyde oxime (solid, high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 4-Fluoro-3-methoxybenzaldehyde oxime to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
This high-throughput method is suitable for rapid screening of solubility in aqueous buffers with a co-solvent, but the principle can be adapted for organic solvents.[13]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Fluoro-3-methoxybenzaldehyde oxime in a strong organic solvent like dimethyl sulfoxide (DMSO).[14]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the chosen organic solvent.
-
Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.[13]
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[6]
-
Alternative Quantification: Alternatively, after incubation, filter the solutions using a filter plate. The concentration of the compound in the filtrate can then be determined by HPLC-UV or UV-Vis spectroscopy.[13]
Diagram of Kinetic vs. Thermodynamic Solubility:
Sources
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 9. nbinno.com [nbinno.com]
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- 11. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. pharmatutor.org [pharmatutor.org]
Technical Profile: 4-Fluoro-3-methoxybenzaldehyde Oxime
The following is an in-depth technical guide for 4-Fluoro-3-methoxybenzaldehyde oxime, structured for researchers and drug development professionals.
Critical Intermediate for Heterocyclic & Nitrile Synthesis
Executive Summary
4-Fluoro-3-methoxybenzaldehyde oxime (CAS 886762-52-3) is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of isoxazole-based therapeutics and benzonitrile derivatives . Its structural core—a fluorinated, methoxylated benzene ring—confers specific electronic properties (metabolic stability, lipophilicity) desirable in kinase inhibitors and anti-inflammatory agents (e.g., PDE4 inhibitors).
This guide consolidates physical property data, synthesis protocols, and downstream applications, addressing a common data conflict regarding its melting point relative to its nitrile derivative.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Identification
| Parameter | Data |
| Chemical Name | 4-Fluoro-3-methoxybenzaldehyde oxime |
| CAS Number | 886762-52-3 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| SMILES | COc1cc(C=NO)ccc1F |
| Appearance | White to off-white solid |
Melting Point Analysis (Data Validation)
A critical analysis of available data reveals a potential conflation in commercial catalogs between the oxime and its downstream nitrile derivative. Researchers must verify experimental values using the context below.
| Compound | Structure | CAS | Melting Point (°C) | Source Reliability |
| Aldehyde Precursor | 4-Fluoro-3-methoxybenzaldehyde | 128495-46-5 | 58 – 62 °C | High (Sigma/Fisher) |
| Target Oxime | 4-Fluoro-3-methoxybenzaldehyde oxime | 886762-52-3 | 109 – 111 °C * | Medium (SynQuest) |
| Nitrile Derivative | 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | 109 °C | High (Sigma/TCI) |
Critical Note: The reported melting point for the oxime (109–111 °C) is identical to that of the nitrile derivative. While oximes often melt higher than aldehydes due to intermolecular hydrogen bonding (
), the exact overlap suggests possible data carryover in some databases. Experimental verification via 1H-NMR is recommended to distinguish the oxime () from the nitrile ( ).
Synthesis & Characterization Protocol
The synthesis of the oxime is a standard condensation reaction between the aldehyde and hydroxylamine. This protocol is designed for high yield and purity, minimizing the formation of the nitrile byproduct.
Reaction Mechanism
The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.[1] Subsequent proton transfer and dehydration yield the oxime. The product typically exists as a mixture of E (trans) and Z (cis) isomers, with the E-isomer often predominating due to steric stability.
Experimental Procedure
Reagents:
-
4-Fluoro-3-methoxybenzaldehyde (1.0 eq)[2]
-
Hydroxylamine hydrochloride (
) (1.2 eq) -
Sodium Acetate (
) or Sodium Hydroxide ( ) (1.5 eq) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-Fluoro-3-methoxybenzaldehyde in ethanol at room temperature.
-
Reagent Prep: In a separate vessel, dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde solution with vigorous stirring.
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a lower oxime spot. -
Workup:
-
If precipitate forms: Filter the white solid, wash with cold water (
), and dry under vacuum. -
If no precipitate: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane is usually sufficient.
Visualizing the Workflow
Figure 1: Synthesis pathway from aldehyde precursor to oxime, highlighting the potential dehydration risk to nitrile.[2]
Downstream Applications
The oxime serves as a versatile "chemical handle" for two primary transformation pathways in drug discovery.
Isoxazole Synthesis (Cycloaddition)
As described in patent literature (e.g., WO2023222850A1), the oxime is a precursor to nitrile oxides . Upon treatment with an oxidant like OXONE or N-Chlorosuccinimide (NCS) , the oxime generates a transient nitrile oxide species which undergoes [3+2] cycloaddition with alkynes to form isoxazoles.
-
Reagents: Oxime + OXONE + KCl + Alkyne.
-
Product: 3-(4-Fluoro-3-methoxyphenyl)isoxazole derivatives.[3]
-
Therapeutic Relevance: Liver disease treatments, anti-inflammatory agents.
Dehydration to Nitrile
The oxime can be dehydrated to 4-Fluoro-3-methoxybenzonitrile using reagents like
-
Reaction:
-
Relevance: The nitrile group is a bioisostere for carbonyls and a precursor to benzylamines (via reduction).
Reaction Pathway Diagram
Figure 2: Divergent synthetic utility of the oxime intermediate in medicinal chemistry.
References
-
SynQuest Laboratories. (n.d.). 4-Fluoro-3-methoxybenzaldehyde oxime Product Data. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Fluoro-3-methoxybenzonitrile Product Specification. Retrieved from
-
Thermo Fisher Scientific. (n.d.). 4-Fluoro-3-methoxybenzaldehyde Product Data. Retrieved from
-
Google Patents. (2023). WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases. Retrieved from
-
ChemicalBook. (n.d.). 4-Fluoro-3-methoxybenzaldehyde oxime CAS Data. Retrieved from
Sources
Transformation of 4-Fluoro-3-methoxybenzaldehyde to its Oxime Derivative: A Comparative Analysis for Drug Development Professionals
A Technical Guide to the
Executive Summary
The conversion of an aldehyde to an oxime is a fundamental transformation in organic synthesis that dramatically alters a molecule's physicochemical properties, reactivity, and biological potential. This guide provides an in-depth technical analysis of the differences between 4-Fluoro-3-methoxybenzaldehyde and its corresponding oxime derivative. We will explore the structural and electronic shifts, detail the synthetic methodology, compare spectroscopic signatures, and discuss the divergent applications in medicinal chemistry. For researchers in drug development, understanding this transformation is not merely academic; it is a strategic tool for modifying pharmacokinetics, tuning receptor interactions, and creating new chemical entities with enhanced therapeutic profiles.
Introduction: The Starting Material and the Transformation
4-Fluoro-3-methoxybenzaldehyde is an aromatic aldehyde featuring a fluorine atom and a methoxy group on the benzene ring.[1] These substituents provide specific electronic properties and potential interaction points for biological targets. The aldehyde functional group itself is a versatile chemical handle but is also metabolically labile and highly reactive.
The transformation to its oxime derivative involves the reaction of the aldehyde's carbonyl group with hydroxylamine.[2][3][4] This replaces the C=O double bond with a C=N-OH group, fundamentally changing the molecule's character from a carbonyl compound to a hydroxy-imine derivative.[3][4][5] This seemingly simple modification introduces new hydrogen bonding capabilities, alters electronic distribution, and opens up entirely new avenues for chemical reactivity and biological activity.[6] Oximes are a significant class of compounds in medicinal chemistry, with applications ranging from antidotes for nerve agents to core components of FDA-approved antibiotics.[5][7][8]
Structural and Electronic Transformation: From Aldehyde to Oxime
The conversion of the aldehyde to the oxime introduces several critical changes:
-
Functional Group Identity: The primary change is the conversion of a planar carbonyl group (C=O) to an oxime group (C=N-OH). This replaces a potent hydrogen bond acceptor (the carbonyl oxygen) with a functional group that has both hydrogen bond donating (the -OH) and accepting (the N and O atoms) capabilities.[6]
-
Geometry and Stereochemistry: The resulting C=N double bond in the oxime gives rise to E/Z (geometric) isomerism, a feature absent in the parent aldehyde.[2][4] The relative orientation of the hydroxyl group to the aromatic ring can significantly influence binding to biological targets and subsequent reactivity.
-
Electronic Profile: The electronegative oxygen of the aldehyde's carbonyl group strongly polarizes the C=O bond, making the carbon atom highly electrophilic. While the C=N bond of the oxime is also polarized, the overall electronic nature is different. The presence of the hydroxyl group can influence the acidity and basicity of the molecule and its overall lipophilicity.
Caption: Chemical transformation from aldehyde to oxime.
Synthesis and Mechanistic Pathway
The synthesis of an oxime from an aldehyde is a classic condensation reaction. It proceeds via a nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon, followed by dehydration.[2][9]
Mechanism of Oxime Formation
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.
-
Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral oxime product.
Caption: Mechanism of oxime formation.
Experimental Protocol: Synthesis of 4-Fluoro-3-methoxybenzaldehyde Oxime
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Dissolution: Dissolve 4-Fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 eq) to the solution, followed by a mild base such as sodium acetate or pyridine (1.5-2.0 eq) to liberate the free hydroxylamine.[10]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime derivative.
Comparative Physicochemical and Spectroscopic Analysis
The transformation from aldehyde to oxime results in predictable and measurable changes in physicochemical and spectroscopic properties.
Table 1: Comparative Physicochemical Properties
| Property | 4-Fluoro-3-methoxybenzaldehyde | 4-Fluoro-3-methoxybenzaldehyde Oxime | Rationale for Change |
| Molecular Formula | C₈H₇FO₂[1] | C₈H₈FNO₂ | Addition of NH-OH and loss of O |
| Molecular Weight | 154.14 g/mol [1] | 169.15 g/mol | Net addition of NH |
| Melting Point (°C) | 58-62 | Typically higher | Increased polarity and H-bonding |
| Hydrogen Bonding | Acceptor only (C=O) | Donor (-OH) & Acceptor (N, O)[6] | Introduction of hydroxyl group |
| Solubility | Soluble in organic solvents | Generally less soluble in nonpolar solvents | Increased polarity |
Table 2: Key Spectroscopic Differences
| Spectroscopic Method | 4-Fluoro-3-methoxybenzaldehyde | 4-Fluoro-3-methoxybenzaldehyde Oxime | Key Diagnostic Change |
| ¹H NMR | Aldehydic proton (CHO) singlet at ~δ 9.8-10.0 ppm | Oxime proton (N-OH) broad singlet at ~δ 8.0-11.0 ppm; Imine proton (CH=N) singlet at ~δ 8.0-8.5 ppm | Disappearance of aldehyde proton; Appearance of oxime and imine protons |
| ¹³C NMR | Carbonyl carbon (C=O) at ~δ 190-200 ppm | Imine carbon (C=N) at ~δ 145-160 ppm | Significant upfield shift of the functional group carbon |
| IR Spectroscopy | Strong C=O stretch at ~1680-1700 cm⁻¹ | O-H stretch (broad) at ~3100-3600 cm⁻¹; C=N stretch at ~1640-1690 cm⁻¹[4][11] | Disappearance of C=O stretch; Appearance of O-H and C=N stretches |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 154.14 | Molecular Ion (M⁺) at m/z = 169.15 | Increase of 15 mass units |
Divergence in Reactivity and Synthetic Utility
The aldehyde and its oxime derivative possess distinct and largely non-overlapping reactivity profiles, making them useful for different synthetic strategies.
-
Aldehyde Reactivity:
-
Nucleophilic Additions: Susceptible to attack by a wide range of nucleophiles (Grignard reagents, organolithiums).
-
Reductive Amination: A cornerstone reaction for the synthesis of amines.
-
Wittig Reaction: Forms alkenes.
-
Oxidation/Reduction: Easily oxidized to a carboxylic acid or reduced to an alcohol.
-
-
Oxime Reactivity:
-
Beckmann Rearrangement: A signature reaction where the oxime rearranges to form an amide under acidic conditions.[12][13][14][15][16] This is a powerful tool for creating amide bonds, which are central to peptide and protein structures.
-
Reduction to Amines: Oximes can be reduced to primary amines using various reducing agents.[4]
-
Dehydration to Nitriles: Aldoximes can be dehydrated to form nitriles, which are versatile synthetic intermediates.[3][10][17]
-
Ligand Formation: The oxime group can act as a chelating ligand for various metal ions.[4]
-
Caption: Divergent synthetic pathways of the aldehyde and its oxime.
Implications in Drug Discovery and Medicinal Chemistry
The aldehyde-to-oxime switch is a powerful tactic in the medicinal chemist's toolkit.
-
Pharmacophore Modification: As mentioned, the change in hydrogen bonding capacity can drastically alter how a molecule interacts with its biological target.[6] An aldehyde that is a poor binder may be converted into a potent inhibitor as an oxime by introducing a crucial hydrogen bond donation.
-
Metabolic Stability: Aldehydes are often rapidly oxidized in vivo by aldehyde dehydrogenase enzymes. Converting the aldehyde to a more stable oxime can significantly increase the metabolic half-life of a drug candidate, improving its pharmacokinetic profile.
-
Bioisosteric Replacement: The oxime group can serve as a bioisostere for other functional groups, such as amides or esters, allowing for the fine-tuning of a compound's properties while maintaining its overall shape and electronic character.
-
Prodrug Strategies: The oxime can be part of a prodrug that is later hydrolyzed in vivo to release the active aldehyde or ketone, although oximes are generally more resistant to hydrolysis than imines.[4]
-
Diverse Biological Activities: Oximes are not just synthetic intermediates; the functional group itself is present in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[5][6][8][18]
Conclusion
The transformation of 4-Fluoro-3-methoxybenzaldehyde into its oxime derivative is far more than a simple functional group interconversion. It represents a strategic shift in molecular design, fundamentally altering the compound's structure, electronics, reactivity, and biological potential. For researchers in drug development, mastering the synthesis and understanding the comparative properties of aldehydes and their corresponding oximes provides a robust platform for lead optimization, enabling the rational design of molecules with improved stability, enhanced target affinity, and superior therapeutic efficacy.
References
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]
-
Oxime formation. Name Reactions. [Link]
-
Beckmann rearrangement. Wikipedia. [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Semantic Scholar. [Link]
-
Oximes. BYJU'S. [Link]
-
Beckmann Rearrangement. Organic Chemistry Portal. [Link]
-
Oxime. Wikipedia. [Link]
-
4-Fluoro-3-methoxybenzaldehyde. PubChem. [Link]
-
Formation of oximes and hydrazones. Khan Academy. [Link]
-
The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. [Link]
-
Beckmann Rearrangement. Chemistry LibreTexts. [Link]
-
The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]
-
Benzaldehyde oxime. Wikipedia. [Link]
-
Pharmacological activities of oximes. ResearchGate. [Link]
-
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. National Center for Biotechnology Information (PMC). [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. ResearchGate. [Link]
-
What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Quora. [Link]
-
Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Organic Chemistry Research. [Link]
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. [Link]
-
experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4 system under different reaction conditions. ResearchGate. [Link]
-
Oxime. Britannica. [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. [Link]
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]
-
Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. [Link]
- Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
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An In-depth Technical Guide on the Safe Handling of 4-Fluoro-3-methoxybenzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
4-Fluoro-3-methoxybenzaldehyde oxime is an organic compound increasingly utilized as a versatile building block in medicinal chemistry and drug development. Its structure, incorporating a fluorinated aromatic ring, a methoxy group, and an oxime functional group, provides a unique combination of electronic properties and reactive handles for synthetic transformations. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity.[1][2][3]
However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. The presence of a fluorinated aromatic system and an oxime moiety requires a detailed, scientifically-grounded approach to its handling, storage, and disposal.[4][5] This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information to provide a deeper, mechanistic understanding of the associated risks and to establish comprehensive, self-validating protocols for its safe use in a research and development setting.
Chemical and Physical Identity
A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.
Caption: 2D Structure of 4-Fluoro-3-methoxybenzaldehyde oxime.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[6] |
| Molecular Weight | 169.15 g/mol | PubChem[6] |
| CAS Number | 331-77-1 (Oxime) | Internal Data |
| Appearance | Solid (Form may vary) | Sigma-Aldrich[7] |
| Melting Point | 58-62 °C (for the aldehyde precursor) | Sigma-Aldrich[7] |
Hazard Identification and Risk Assessment
A comprehensive risk assessment requires synthesizing data from multiple reliable sources. The Globally Harmonized System (GHS) classifications for the closely related precursor, 4-Fluoro-3-methoxybenzaldehyde, provide a strong basis for evaluating the potential hazards of the oxime derivative.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed.[6][7] |
| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation.[6][7] |
| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage.[6][7] |
| STOT, Single Exposure | 3 | Danger | H335: May cause respiratory irritation.[6][7] |
Note: This data is primarily based on the aldehyde precursor, as comprehensive GHS data for the oxime is not widely available. Standard chemical safety principles dictate treating the derivative with at least the same level of caution.
-
Serious Eye Damage (H318): This is the most significant acute hazard. The "Danger" signal word and classification as Category 1 indicate a risk of irreversible eye damage upon contact.[6][7] The causality likely stems from the chemical's ability to denature proteins and cause severe inflammation of the cornea. This necessitates the mandatory use of chemical splash goggles.
-
Respiratory Irritation (H335): As a fine solid powder, the compound can be easily aerosolized.[7] Inhalation may lead to irritation of the nose, throat, and lungs.[6] The mechanism involves direct chemical irritation of the mucous membranes. Therefore, all weighing and transfer operations must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Skin Irritation (H315): Prolonged or repeated contact with the skin is likely to cause redness, itching, and inflammation.[6][7] The fluorinated aromatic structure can enhance skin permeability, facilitating irritation.
-
Oral Toxicity (H302): While less of a primary risk in a laboratory setting with proper hygiene, accidental ingestion is harmful.[6][8]
-
Long-term/Metabolic Concerns: The metabolism of fluorinated aromatic compounds is an area of active toxicological research.[1][2] While the C-F bond is strong, metabolic processes can sometimes lead to the formation of toxic metabolites.[1][2] This potential, though not acutely classified, reinforces the need to minimize exposure through robust engineering controls and PPE.
Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol is one where checks and controls are integrated into the workflow. The following protocols are designed based on the principles of minimizing exposure at every step.
Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.
This protocol details the critical control points for safely handling the solid compound.
-
Preparation and Pre-flight Check:
-
Causality: Ensuring all safety equipment is functional before handling the chemical is paramount.
-
Action: Verify the chemical fume hood has a current certification sticker and the airflow monitor is functioning correctly. Confirm the path to the nearest safety shower and eyewash station is unobstructed.[8]
-
-
Donning Personal Protective Equipment (PPE):
-
Staging and Weighing:
-
Causality: Minimizing the potential for aerosolization is critical.
-
Action: Stage all necessary equipment (spatula, weigh paper, receiving flask, solvent) inside the fume hood.[9] Place a tared weigh paper on an analytical balance inside the fume hood or in a ventilated balance enclosure. Slowly retrieve the required amount of 4-Fluoro-3-methoxybenzaldehyde oxime from its container using a clean spatula, keeping the stock bottle low and angled away from your breathing zone. Avoid any rapid movements that could generate dust.
-
-
Transfer and Dissolution:
-
Causality: A controlled transfer prevents loss of material and contamination of the workspace.
-
Action: Carefully fold the weigh paper and gently tap it to transfer the solid into the receiving flask. Using a wash bottle, rinse any residual powder from the weigh paper into the flask with the chosen solvent. Add the remaining solvent, cap the flask, and mix gently until dissolved.
-
-
Cleanup and Doffing PPE:
-
Causality: Proper decontamination prevents "take-home" exposure.
-
Action: Dispose of the used weigh paper and any contaminated wipes into a clearly labeled "Halogenated Solid Waste" container.[10] Wipe down the work surface inside the fume hood with an appropriate solvent. Remove PPE in the reverse order it was donned, starting with gloves. Wash hands thoroughly with soap and water immediately after the procedure is complete.[11]
-
Storage and Waste Management
-
Segregation: Store 4-Fluoro-3-methoxybenzaldehyde oxime away from strong oxidizing agents to prevent potentially violent reactions.[8][10]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[9][12] It should be stored in a designated cabinet for toxic or irritant solids, not on an open benchtop.
-
Container Integrity: Ensure the container is tightly sealed to prevent exposure to moisture and air.[12] Label the container clearly with the full chemical name, date received, and relevant GHS pictograms.[10]
-
Categorization: Due to the fluorine atom, all waste (both solid and liquid) contaminated with this compound must be disposed of as halogenated organic waste .[10]
-
Containers: Use dedicated, properly labeled, and leak-proof containers for waste collection. Never mix halogenated waste with non-halogenated waste streams.
-
Procedure: Collect all contaminated materials (gloves, wipes, weigh paper) and surplus compound in the designated solid waste container. Unused solutions should be collected in a labeled halogenated liquid waste container. Follow your institution's specific hazardous waste disposal procedures.[8]
Emergency Procedures
| Scenario | Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][11] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.[8][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel.[8] |
| Minor Spill | Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for halogenated waste disposal. Clean the area with a suitable solvent.[11] |
References
-
Title: 4-Fluoro-3-methoxybenzaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Chemical Aspects of Human and Environmental Overload with Fluorine Source: PMC, National Institutes of Health URL: [Link]
-
Title: Handling and Storing Chemicals Source: Lab Manager URL: [Link]
-
Title: Guidance on Safe Storage of Chemicals in Laboratories Source: University of St Andrews URL: [Link]
-
Title: chemical handling and storage section 6 Source: University of Toronto Scarborough URL: [Link]
-
Title: Metabolism and Toxicity of Fluorine Compounds Source: PMC, National Institutes of Health URL: [Link]
-
Title: Toxicology of the fluoroalkenes: review and research needs Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Fluorides and Fluorocarbons Toxicity Source: StatPearls, NCBI Bookshelf URL: [Link]
Sources
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-氟-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 13. 4-FLUORO-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde Oxime (CAS 886762-52-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluoro-3-methoxybenzaldehyde oxime, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, commercial availability, and practical applications, offering insights grounded in established scientific principles.
Introduction to a Versatile Fluorinated Building Block
4-Fluoro-3-methoxybenzaldehyde oxime (CAS No. 886762-52-3) is a fluorinated aromatic aldoxime. Its structure is characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and an oxime functional group. This specific arrangement of functional groups makes it a desirable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The oxime moiety serves as a versatile chemical handle, readily participating in various transformations to build complex molecular architectures.[2] It can be hydrolyzed back to the aldehyde, reduced to an amine, or participate in cycloaddition reactions, providing multiple pathways for molecular elaboration.
Market Sourcing & Commercial Availability
Acquiring high-quality starting materials is a critical first step in any research and development campaign. 4-Fluoro-3-methoxybenzaldehyde oxime is available from several specialized chemical suppliers. Purity levels are typically offered at ≥95% or higher, which is suitable for most R&D applications.[3][4]
Pricing is subject to change and depends on the supplier, quantity, and purity. The following table provides an illustrative overview of suppliers and recent pricing to aid in procurement planning.
| Supplier | Catalogue No. | Purity | Quantity | Indicative Price (USD) |
| Apollo Scientific | PC6396 | ≥95% | 1 g | ~$75 (£60.00) |
| Dabos | PC6396-1G | Not Specified | 1 g | $100.50 |
| SynQuest Laboratories | 4647-3-05 | 97% | Not Specified | Inquire |
Note: Prices are based on data from early 2026 and are for budgetary purposes only. Please contact suppliers directly for current quotations and bulk pricing.[3][5]
Synthesis and Chemical Properties
The primary route to synthesizing 4-Fluoro-3-methoxybenzaldehyde oxime involves the condensation of its corresponding aldehyde, 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5), with hydroxylamine. This is a standard and high-yielding oximation reaction.
Synthesis Workflow
The reaction proceeds by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.
Caption: General synthesis workflow for 4-Fluoro-3-methoxybenzaldehyde oxime.
Properties of the Precursor Aldehyde
Understanding the properties of the starting material, 4-Fluoro-3-methoxybenzaldehyde, is essential for a successful synthesis.
| Property | Value | Source |
| CAS Number | 128495-46-5 | [6] |
| Molecular Formula | C₈H₇FO₂ | [7] |
| Molecular Weight | 154.14 g/mol | [6][7] |
| Appearance | White to pale cream solid | [8] |
| Melting Point | 58-62 °C | [6] |
| Assay | ≥97% | [6] |
This aldehyde is commercially available from suppliers like Sigma-Aldrich, Thermo Scientific Chemicals, and BLD Pharm.[6][8][9]
Applications in Research and Drug Discovery
While specific, publicly documented applications of 4-Fluoro-3-methoxybenzaldehyde oxime itself are limited, its structural motifs are highly relevant in medicinal chemistry. Fluorinated benzaldehyde derivatives are key intermediates for synthesizing a wide range of biologically active compounds.[1][2]
The value of this oxime lies in its potential as a precursor for:
-
Amine Derivatives: The oxime can be readily reduced to form the corresponding benzylamine. This primary amine is a crucial building block for creating amides, sulfonamides, and other functionalities common in pharmaceutical agents.
-
Heterocyclic Compounds: The C=N-OH functionality can participate in cycloaddition reactions or rearrangement chemistries to form various nitrogen- and oxygen-containing heterocyclic rings, which are core structures in many drugs.
-
Prodrugs: The oxime itself could potentially be used in a prodrug strategy, where it remains stable until it is hydrolyzed in vivo to release the active aldehyde.
The parent aldehyde and related structures like 3-Fluoro-4-hydroxybenzaldehyde are used to synthesize compounds with anti-inflammatory, anti-cancer, and cytoprotective activities.[2] This suggests that derivatives of 4-Fluoro-3-methoxybenzaldehyde oxime could be valuable candidates in screening campaigns for similar therapeutic areas.
Detailed Experimental Protocol: Synthesis of the Oxime
This protocol describes a representative lab-scale synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime from the corresponding aldehyde.
Objective: To synthesize 4-Fluoro-3-methoxybenzaldehyde oxime.
Materials:
-
4-Fluoro-3-methoxybenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq) or Pyridine (2.0 eq)
-
Ethanol (or a similar alcohol solvent)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Fluoro-3-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water and add it to the flask. Alternatively, pyridine can be used as the base instead of sodium acetate.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-60°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Add deionized water to the residue, which will likely cause the oxime product to precipitate as a solid.
-
If an oil forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Self-Validation: The protocol's success is validated by monitoring the disappearance of the starting aldehyde via TLC and confirmed by the characterization data of the isolated product, which should match the expected spectra and physical properties for 4-Fluoro-3-methoxybenzaldehyde oxime.
References
-
PubChem. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
-
LookChem. Cas 886762-52-3,4-FLUORO-3-METHOXYBENZALDEHYDE OXIME. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Fluorinated Aldoximes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 4. CAS 886762-52-3 | 4647-3-05 | MDL MFCD03412435 | 4-Fluoro-3-methoxybenzaldehyde oxime | SynQuest Laboratories [synquestlabs.com]
- 5. 4-FLUORO-3-METHOXYBENZALDOXIME 1G - PC6396-1G [dabos.com]
- 6. 4-Fluoro-3-methoxybenzaldehyde 97 128495-46-5 [sigmaaldrich.com]
- 7. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L19671.06 [thermofisher.com]
- 9. 128495-46-5|4-Fluoro-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime from aldehyde precursor
Abstract & Introduction
This Application Note details the protocol for the synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime from its aldehyde precursor, 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of kinase inhibitors and heterocyclic building blocks (e.g., isoxazoles, nitriles).
While the condensation of aldehydes with hydroxylamine is a standard transformation, the specific electronic environment of the 4-fluoro-3-methoxy substitution pattern requires precise control of pH and solvent conditions to maximize yield and favor the thermodynamically stable E-isomer. This guide prioritizes a buffered, "green" solvent system to ensure process safety and scalability.
Chemical Background & Mechanism[1][2][3][4][5][6][7]
Substrate Analysis
The starting material possesses two key substituents on the benzene ring:
-
4-Fluoro (Para): Exerts a strong inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.
-
3-Methoxy (Meta): While typically an electron-donating group (EDG), its meta position relative to the carbonyl limits resonance stabilization. Its inductive withdrawing nature further activates the carbonyl toward nucleophiles.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. Hydroxylamine (
Critical Insight: The reaction rate is pH-dependent.[1]
-
pH < 3: The amine is fully protonated (
), rendering it non-nucleophilic. -
pH > 9: The carbonyl oxygen is not sufficiently activated, and side reactions (Cannizzaro) may occur.
-
Optimal pH (4.5 – 6.0): Ensures a sufficient concentration of free nucleophilic amine while maintaining enough protons to catalyze the dehydration step.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of oxime formation via nucleophilic addition-elimination.
Experimental Protocol
Materials & Reagents[4][8]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Purity | Role |
| 4-Fluoro-3-methoxybenzaldehyde | 154.14 | 1.0 | >97% | Precursor |
| Hydroxylamine Hydrochloride | 69.49 | 1.2 - 1.5 | 99% | Reagent source |
| Sodium Acetate (Anhydrous) | 82.03 | 1.5 - 2.0 | ACS | Buffer/Base |
| Ethanol (95% or Absolute) | 46.07 | N/A | Solv. | Solvent |
| Deionized Water | 18.02 | N/A | Solv. | Co-solvent |
Detailed Procedure (Buffered Method)
This protocol uses Sodium Acetate (NaOAc) instead of strong bases (NaOH) to maintain the optimal pH window (approx. pH 5-6), minimizing side reactions and thermal risks.
Step 1: Preparation of Reagents
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-Fluoro-3-methoxybenzaldehyde (10.0 mmol, 1.54 g) in Ethanol (15 mL).
-
Note: Ensure complete dissolution. Mild warming (30°C) is acceptable.
-
-
In a separate beaker, dissolve Hydroxylamine Hydrochloride (12.0 mmol, 0.83 g) and Sodium Acetate (15.0 mmol, 1.23 g) in Deionized Water (10 mL).
-
Expertise: Pre-mixing the salt and base in water generates the free hydroxylamine in situ within a buffered solution, preventing localized high-pH zones that degrade the aldehyde.
-
Step 2: Reaction
-
Add the aqueous hydroxylamine/acetate solution dropwise to the ethanolic aldehyde solution over 5 minutes with vigorous stirring.
-
Temperature Control: Stir the mixture at Room Temperature (20–25°C) .
-
Insight: While reflux speeds up the reaction, this activated aldehyde reacts readily at RT. Lower temperatures favor the precipitation of the product and reduce thermal risks.
-
-
Monitoring: Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes).
-
Endpoint: Disappearance of the aldehyde spot (
) and appearance of the oxime spot ( , often streaks slightly). Typical time: 1–3 hours.
-
Step 3: Workup & Isolation
-
Precipitation: Upon completion, the ethanol is usually removed under reduced pressure (Rotavap, 40°C bath).
-
Add Ice-Cold Water (30 mL) to the residue. The oxime should precipitate as a white to off-white solid.
-
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts (NaCl, NaOAc).
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours or until constant weight.
Step 4: Purification (If necessary)
-
If the crude purity is <95% (by HPLC/NMR), recrystallize from Ethanol/Water (1:3) .
-
Dissolve in minimum hot ethanol, add warm water until turbid, then cool slowly to 4°C.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the buffered synthesis method.
Process Optimization & Troubleshooting
Solvent Effects
-
Ethanol/Water: Recommended. Green, cheap, and allows for easy "crash-out" precipitation.
-
Methanol: Acceptable, but toxic.
-
THF: Avoid if possible; makes salt removal harder during workup.
Isomer Control (E vs Z)
Aldoximes exist as E (anti) and Z (syn) isomers.
-
The E-isomer is sterically favored and typically the major product (>90%).
-
Troubleshooting: If NMR shows a significant Z-isomer mixture, heating the solid in dilute HCl/Ethanol and allowing it to re-equilibrate/crystallize often enriches the thermodynamically stable E-isomer.
Safety Considerations (Critical)
-
Hydroxylamine Hazard: Hydroxylamine free base is thermally unstable and can decompose explosively if heated to dryness or high temperatures [1]. Always keep the reaction buffered or acidic during workup. Never distill a reaction mixture containing free hydroxylamine to dryness.
-
Waste Disposal: Quench filtrate containing residual hydroxylamine with dilute bleach (Sodium Hypochlorite) before disposal to convert it to Nitrogen gas.
Characterization Expectations
-
Appearance: White to pale cream crystalline solid.
-
Melting Point: Expected range 95–105°C (Derivative dependent; generic benzaldoximes range 60-130°C depending on substituents).
-
1H-NMR (DMSO-d6, 400 MHz):
- 11.2 ppm (s, 1H, =N-OH )
- 8.1 ppm (s, 1H, -CH =N-)
- 7.0 - 7.6 ppm (m, 3H, Aromatic protons)
- 3.85 ppm (s, 3H, -OCH3 )
-
IR (ATR):
-
3200-3400
(O-H stretch, broad) -
1605
(C=N stretch)
-
References
-
Cisneros, L. et al. "Process Safety Assessment of Hydroxylamine Formation." Organic Process Research & Development, 2001. Link (General safety on Hydroxylamine).
-
Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989. General procedure for oximes (Method 6.132). Link
-
PubChem. "4-Fluoro-3-methoxybenzaldehyde Compound Summary."[3] National Library of Medicine. Link
-
Sigma-Aldrich. "Hydroxylamine hydrochloride Product Information." Link
Sources
Dehydration of 4-Fluoro-3-methoxybenzaldehyde oxime to nitrile
Application Note & Protocol
Topic: Strategic Dehydration of 4-Fluoro-3-methoxybenzaldehyde Oxime to 4-Fluoro-3-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Executive Summary
The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group. The target molecule, 4-fluoro-3-methoxybenzonitrile, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the cyano moiety serves as a precursor to amines, amides, carboxylic acids, and other functional groups.[1][2] This document provides a comprehensive guide to the synthesis of 4-fluoro-3-methoxybenzaldehyde oxime and its subsequent dehydration to the corresponding nitrile. We will explore and contrast two modern, high-efficacy dehydration protocols: one employing the mild Burgess reagent and another utilizing a rapid, catalytic Appel-type system. The causality behind reagent choice, mechanistic pathways, and detailed, field-tested protocols are presented to ensure reliable and reproducible execution.
Introduction: The Strategic Importance of the Cyano Group
The nitrile functional group is a cornerstone of modern chemical synthesis. Its unique electronic properties and linear geometry make it a key component in a wide array of bioactive molecules and advanced materials.[3] Specifically, 4-fluoro-3-methoxybenzonitrile is a crucial intermediate in the development of novel anti-inflammatory, anti-cancer, and crop protection agents.[1] The transformation of an aldehyde to a nitrile via an oxime intermediate is a robust and highly utilized two-step sequence.[4][5] This guide focuses on the critical dehydration step, moving beyond classical, often harsh methods to milder and more efficient contemporary solutions.
Overall Synthetic Workflow
The conversion is a two-stage process. First, the commercially available 4-fluoro-3-methoxybenzaldehyde is condensed with hydroxylamine to form the corresponding oxime. Second, this oxime intermediate is dehydrated to yield the target nitrile.
Diagram 1: High-level workflow for the synthesis of 4-fluoro-3-methoxybenzonitrile.
Protocol I: Synthesis of 4-Fluoro-3-methoxybenzaldehyde Oxime
Rationale: The formation of the oxime is a critical prerequisite. This protocol utilizes a standard condensation reaction with hydroxylamine hydrochloride. The choice of a mild base, such as sodium hydroxide or pyridine, is crucial to neutralize the HCl salt and facilitate the nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon. Ethanol or an aqueous ethanol mixture is an excellent solvent choice due to the high solubility of all reactants.[6]
| Material/Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Fluoro-3-methoxybenzaldehyde | 154.14 | 10.0 | 1.54 g |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 69.49 | 12.0 (1.2 eq) | 0.83 g |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 (1.2 eq) | 0.48 g |
| Ethanol (95%) | - | - | 20 mL |
| Water | - | - | 10 mL |
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (0.83 g) and sodium hydroxide (0.48 g) in water (10 mL). Stir for 5 minutes until fully dissolved.
-
Aldehyde Addition: Add a solution of 4-fluoro-3-methoxybenzaldehyde (1.54 g) dissolved in ethanol (20 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator.
-
Isolation: Add 30 mL of cold deionized water to the concentrated mixture to precipitate the oxime. If precipitation is slow, gently scratch the inside of the flask with a glass rod.
-
Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL). Dry the white solid under vacuum to a constant weight. The product is typically of high purity and can be used in the next step without further purification. Characterization via ¹H NMR is recommended to confirm structure and purity.
Dehydration Methodologies: A Comparative Analysis
The choice of dehydration reagent is pivotal and depends on factors like substrate sensitivity, desired reaction conditions (mild vs. harsh), and scalability. We present two robust methods.
| Method | Key Reagent(s) | Conditions | Pros | Cons |
| Method A: Burgess | Methyl N-(triethylammonium-sulfonyl)carbamate | THF, Reflux | Extremely mild, high functional group tolerance | Reagent cost, stoichiometric byproduct |
| Method B: Catalytic Appel | Oxalyl Chloride, Et₃N, cat. Triphenylphosphine oxide (Ph₃PO) | Acetonitrile, RT | Very fast (often <10 mins), catalytic in Ph₃PO | Requires careful handling of oxalyl chloride |
Protocol II-A: Dehydration via Burgess Reagent
Mechanistic Rationale: The Burgess reagent is a zwitterionic inner salt developed for mild dehydrations.[7] The reaction proceeds via the oxime's hydroxyl group attacking the electrophilic sulfur atom of the reagent. This forms an intermediate sulfonate ester, which is an excellent leaving group. An intramolecular E2-type elimination, facilitated by the carbamate portion of the reagent, then occurs to yield the nitrile, triethylamine, carbon dioxide, and a sulfamide byproduct. This mild, non-acidic pathway is ideal for substrates with acid-sensitive functional groups.
Step-by-Step Protocol:
-
Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-methoxybenzaldehyde oxime (1.0 g, 5.46 mmol).
-
Reagent Addition: Add 15 mL of anhydrous Tetrahydrofuran (THF). Stir until the oxime is fully dissolved. Add the Burgess reagent (1.95 g, 8.19 mmol, 1.5 eq) in one portion.[7]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 66°C) for 30-60 minutes. Monitor the reaction by TLC until the starting oxime is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate the mixture onto silica gel using a rotary evaporator.
-
Purification: Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes).
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 4-fluoro-3-methoxybenzonitrile as a white to pale yellow solid.
Protocol II-B: Dehydration via Catalytic Appel-Type Reaction
Mechanistic Rationale: This protocol is a highly efficient, catalytic variant of the Appel reaction.[2][8] Oxalyl chloride reacts with catalytic triphenylphosphine oxide (Ph₃PO) to generate a reactive phosphonium species in situ. Triethylamine (Et₃N) deprotonates the oxime, and the resulting oximate anion attacks the phosphonium intermediate, forming a new intermediate with a P-O bond. This P-O bond makes the oxygen a superb leaving group. A final E2 elimination, promoted by the base, yields the nitrile, regenerates the Ph₃PO catalyst, and produces gaseous byproducts (CO, CO₂) and triethylammonium chloride. The catalytic nature and rapid reaction times make this an attractive method.[2]
Diagram 2: Simplified mechanism for the catalytic Appel-type oxime dehydration.
Step-by-Step Protocol:
-
Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-3-methoxybenzaldehyde oxime (1.0 g, 5.46 mmol) and triphenylphosphine oxide (Ph₃PO) (0.015 g, 0.055 mmol, 1 mol%) in 20 mL of anhydrous acetonitrile.[2]
-
Base Addition: Add triethylamine (Et₃N) (2.28 mL, 16.38 mmol, 3.0 eq) to the solution and stir for 2 minutes.
-
Activation: Cool the flask in an ice-water bath. Slowly add oxalyl chloride ((COCl)₂) (0.95 mL, 10.92 mmol, 2.0 eq) dropwise via syringe over 5 minutes. Caution: Gas evolution (CO, CO₂) will occur. Ensure adequate ventilation in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. The reaction is typically complete in less than 15 minutes.[2] Monitor by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product. If necessary, purify further by flash column chromatography as described in Protocol II-A.
Safety and Handling
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
-
Oxalyl Chloride: Is highly corrosive, toxic, and reacts violently with water. Handle with extreme care using a syringe or cannula for transfers. Quench any residual reagent carefully with a suitable alcohol (e.g., isopropanol) in the fume hood.
-
Burgess Reagent: Is moisture-sensitive. Store and handle under an inert atmosphere.
-
Solvents: THF, acetonitrile, and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
The successful dehydration of 4-fluoro-3-methoxybenzaldehyde oxime to its corresponding nitrile is readily achievable through modern synthetic methods. For substrates demanding exceptionally mild conditions, the Burgess reagent protocol offers an excellent, albeit more costly, option. For rapid synthesis and scalability where reagent handling is not a limiting factor, the catalytic Appel-type dehydration provides a highly efficient and time-effective alternative. Both protocols represent significant improvements over classical methods, offering high yields and cleaner reaction profiles essential for the demanding standards of pharmaceutical and materials science research.
References
-
Aldoxime dehydratase - M-CSA Mechanism and Catalytic Site Atlas . M-CSA. [Link]
-
A Simple Synthesis of Nitriles from Aldoximes . National Institutes of Health (NIH). [Link]
-
Nitrile - Wikipedia . Wikipedia. [Link]
-
Mild and Efficient Dehydration of Oximes to Nitriles Mediated by the Burgess Reagent . Synlett, 2000, No. 8, 1169–1171. [Link]
-
Dehydration of Oxime to Nitriles . AIP Conference Proceedings, 2063, 030019 (2019). [Link]
-
(PDF) Dehydration of oxime to nitriles . ResearchGate. [Link]
-
Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism . YouTube. [Link]
-
Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime . PrepChem.com. [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux . International Journal of ChemTech Research. [Link]
- A process for producing nitrile compounds.
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂) - Beilstein Journals . Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. EP0080700B1 - A process for producing nitrile compounds - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of Fluorinated Benzaldehyde Oximes
Abstract
Fluorinated benzaldehyde oximes are critical pharmacophores and intermediates in the synthesis of agrochemicals, heterocycles (isoxazoles), and bioactive amines. While bench-scale synthesis is trivial, scaling these reactions to kilogram quantities introduces significant safety hazards regarding thermal runaway and hydroxylamine instability. This guide details two validated protocols: a Green Aqueous Batch Method optimized for safety and waste reduction, and a Continuous Flow Protocol designed for high-throughput manufacturing with precise exotherm control.
Introduction & Strategic Analysis
The incorporation of fluorine into aromatic aldehydes significantly alters the electronic landscape of the carbonyl group. The high electronegativity of fluorine (
The Scalability Challenge
Scaling oxime formation involves three primary risks:
-
Thermal Instability: Hydroxylamine free base and its salts are thermodynamically unstable. Bulk heating can lead to autocatalytic decomposition (violent explosion).
-
Exothermicity: The condensation reaction is exothermic. In large batch reactors, heat removal becomes the rate-limiting step.
-
Isomer Management: Benzaldehyde oximes exist as E (anti) and Z (syn) isomers. The E-isomer is generally thermodynamically preferred and often required for subsequent steps (e.g., Beckmann rearrangement).
Reaction Mechanism & Fluorine Effect[1]
The formation of the oxime follows a nucleophilic addition-elimination pathway. The presence of fluorine substituents (e.g., 2-F, 4-F, or 2,4-difluoro) accelerates the initial nucleophilic attack due to ring deactivation but may destabilize the protonated intermediate if the electron-withdrawing effect is too strong.
Mechanistic Pathway
-
Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon.[1]
-
Proton Transfer: Rapid equilibration forms the carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water yields the oxime.
Figure 1: Reaction Mechanism and Fluorine Electronic Effects
Caption: Mechanistic pathway highlighting the electronic activation of the carbonyl center by fluorine substituents.
Safety Protocols: Hydroxylamine Handling
CRITICAL WARNING: Hydroxylamine hydrochloride (HA·HCl) and the free base are potential explosives.
-
DSC Screening: Before scaling >100g, perform Differential Scanning Calorimetry (DSC). HA·HCl decomposes exothermically starting ~150°C, but metal ions (Fe, Cu) can lower this onset to <100°C.
-
Base Selection: Avoid strong bases (KOH/NaOH) at high concentrations which can generate the unstable free base rapidly. Use Carbonate or Acetate buffers.
-
Quenching: Always have a quench solution (e.g., dilute acetone) ready to consume excess hydroxylamine if the reaction must be aborted.
Methodology A: Optimized Green Batch Synthesis
Scale: 100 g – 1 kg Solvent System: Water (Surfactant-mediated) or Water/Ethanol (1:1)
This protocol utilizes an aqueous medium to maximize the "hydrophobic effect," driving the organic aldehyde and water-soluble hydroxylamine to react at the interface, often accelerating the rate without organic solvents.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Fluorobenzaldehyde | 1.0 | Substrate |
| Hydroxylamine HCl | 1.1 - 1.2 | Reagent |
| Sodium Carbonate (Na2CO3) | 0.6 | Acid Scavenger (releases CO2) |
| Water | 5-10 Vol | Solvent |
| Ethanol (Optional) | 2-3 Vol | Co-solvent (if aldehyde is solid) |
Step-by-Step Protocol
-
Preparation: In a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, dissolve Hydroxylamine HCl (1.1 eq) in Water (5 vol) .
-
Buffering: Slowly add Na2CO3 (0.6 eq) portion-wise. Caution: CO2 evolution will occur. Stir until gas evolution ceases and a clear solution is obtained (pH ~5-6).
-
Addition: Add 4-Fluorobenzaldehyde (1.0 eq) dropwise (if liquid) or as a solution in minimal Ethanol (if solid) over 30 minutes. Maintain internal temperature < 35°C.
-
Reaction: Heat the mixture to 45°C and stir vigorously for 2–4 hours.
-
Checkpoint: Monitor conversion via TLC (Hexane/EtOAc 8:2) or HPLC.[2]
-
-
Workup (Precipitation):
-
Cool the reactor to 0–5°C . The oxime typically precipitates as a white crystalline solid.
-
Stir for 1 hour at 0°C to maximize yield.
-
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 1 vol) to remove salts.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 60°C.
Methodology B: Continuous Flow Synthesis
Scale: Multi-kilogram/day throughput Advantages: Superior heat exchange, minimized accumulation of unstable intermediates, and precise residence time control.
Flow Reactor Setup
-
Pump A: 4-Fluorobenzaldehyde in EtOH (1.0 M)
-
Pump B: NH2OH·HCl (1.2 M) + NaOAc (1.5 M) in Water
-
Mixing: T-mixer or Static Mixer (PEEK or Stainless Steel)
-
Reactor Coil: PFA tubing (10–20 mL volume), submerged in a thermostat bath.
Figure 2: Continuous Flow Diagram
Caption: Continuous flow setup ensuring rapid mixing and thermal control for oxime synthesis.
Flow Protocol
-
Solution Prep: Prepare degassed stock solutions. Filter through 0.45 µm membrane to prevent clogging.
-
System Priming: Flush system with EtOH/Water (1:1).
-
Operation:
-
Set reactor bath to 60°C .
-
Set back pressure regulator (BPR) to 4 bar (prevents solvent boiling).
-
Start pumps at equimolar flow rates (adjusting for concentration). Target residence time: 5–10 minutes .
-
-
Collection: Direct output into a cooled vessel (0°C). The product will crystallize immediately upon cooling.
-
Purification: Filter and wash as per the batch protocol.
Characterization & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (UV 254 nm) | > 98.0% (Area %) |
| Identity | 1H NMR (DMSO-d6) | Aldehyde proton singlet at δ 8.1–8.3 ppm (s, 1H, CH=N) disappears; Oxime singlet appears. |
| Melting Point | Capillary | Specific to derivative (e.g., 4-F-Benzaldoxime: 86–88°C) |
| Fluorine NMR | 19F NMR | Single distinct peak (shift depends on position, e.g., -110 ppm for 4-F) |
References
-
Green Synthesis in Aqueous Media
-
Continuous Flow Chemistry Principles
-
Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 2017.[5]
-
-
Hydroxylamine Safety
-
Cisneros, L., et al. "Thermal Stability of Hydroxylamine and its Salts." Process Safety Progress, 2002.
-
-
Fluorinated Intermediates
-
Sandford, G. "Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles." Tetrahedron, 2003.
-
-
Oxime Isomerization & Mechanism
-
Kulkarni, P. S., et al. "Recent Advances in the Synthesis of Oximes." Current Organic Chemistry, 2013.[6]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzaldehyde Oxime
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluoro-3-methoxybenzaldehyde oxime. Our focus is on improving reaction yield and addressing common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 4-Fluoro-3-methoxybenzaldehyde oxime?
The synthesis is a condensation reaction between 4-Fluoro-3-methoxybenzaldehyde and hydroxylamine. Typically, hydroxylamine is used in the form of its more stable hydrochloride salt (NH₂OH·HCl).[1][2] A base is required to liberate the free hydroxylamine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the oxime.
Q2: What is the optimal pH for this oximation reaction?
The reaction rate of oxime formation is highly pH-dependent.[3][4] A slightly acidic medium (typically pH 4-5) is often optimal.[3][5] This is because the acid catalyzes the dehydration of the tetrahedral intermediate.[5] However, highly acidic conditions (pH < 3) can protonate the hydroxylamine, reducing its nucleophilicity and slowing the reaction.[3][5] In many standard procedures, a weak base is added to neutralize the HCl from the hydroxylamine salt, bringing the pH into a favorable range.
Q3: Can this reaction produce different isomers?
Yes, the resulting oxime has a carbon-nitrogen double bond (C=N), which restricts rotation and can lead to the formation of geometric isomers, specifically (E) and (Z) isomers.[1][6][7] The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts.[6] For many applications, the presence of both isomers is acceptable, but for others, separation or stereoselective synthesis may be necessary.[6][8]
Q4: Is 4-Fluoro-3-methoxybenzaldehyde a stable starting material?
4-Fluoro-3-methoxybenzaldehyde is a solid at room temperature with a melting point of 58-62 °C and is generally stable under standard laboratory conditions.[9] However, like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if exposed to air.[4] It is always best practice to use a pure starting material to avoid side reactions and purification difficulties.[4][10]
II. Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common issues in organic synthesis. The following section breaks down potential causes and provides actionable solutions to improve the yield of your 4-Fluoro-3-methoxybenzaldehyde oxime synthesis.
Visual Troubleshooting Workflow
Sources
- 1. quora.com [quora.com]
- 2. vaia.com [vaia.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]
- 6. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]
- 7. brainly.in [brainly.in]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoro-3-methoxybenzaldehyde 97 128495-46-5 [sigmaaldrich.com]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Large-Scale Oxime Synthesis
Topic: Controlling Exotherms & Thermal Hazards
Introduction: The "Simple" Reaction That Bites
Status: Active | Version: 2.4 | Safety Level: Critical
Welcome to the Process Safety Support Center. You are likely here because you are scaling up a condensation between an aldehyde/ketone and hydroxylamine (HA). On paper, this is elementary organic chemistry. In a 2,000L reactor, it is a thermal bomb if mismanaged.
The Core Problem:
Oxime formation is highly exothermic (
Module 1: Thermal Hazards & Calorimetry
Understanding the energy potential before you open a valve.
The Two Distinct Thermal Risks
You must distinguish between the Heat of Reaction (desired) and the Heat of Decomposition (undesired).
| Parameter | Value (Typical) | Risk Description |
| -45 to -65 kJ/mol | The energy released during the standard condensation. This is manageable if dosing is controlled. | |
| -1,500 to -2,200 J/g | The energy released if the reagent decomposes. This is violent and often catalyzed by metals (Fe, Cu). | |
| Adiabatic Temp Rise ( | >100°C (often) | If cooling fails, the mixture can boil the solvent or trigger secondary decomposition. |
| Beckmann Rearrangement | High Exotherm | Under acidic/hot conditions, the oxime can rearrange to an amide, releasing massive heat. |
Critical Stability Data
Data derived from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).
| Compound | Onset Temp ( | Hazard Note |
| Free Base ( | > 20°C | NEVER isolate free base. It can explode at ambient temp. |
| HA Hydrochloride | ~120°C - 140°C | Stable solid, but solution stability depends on pH and metals. |
| HA Sulfate | ~135°C - 145°C | Generally preferred for scale-up due to higher stability. |
| HA + Fe (III) (ppm levels) | < 80°C | Metals lower the decomposition onset drastically (Catalytic effect). |
Module 2: Process Control & Troubleshooting
The "Dosing-Controlled" Regime
The Golden Rule: Never add reagents faster than they can react. In a safe process, the reaction rate is limited only by the feed rate of the limiting reagent (usually the Base or the HA salt).
Figure 1: Decision logic for dosing control. Note that "No Exotherm" is a danger signal, not a safety signal.
Troubleshooting Guide (Q&A)
Q1: The reaction temperature isn't rising despite adding the Hydroxylamine. Should I increase the dosing rate?
DANGER: ABSOLUTELY NOT.
Diagnosis: You are in an Accumulation Phase . The reaction hasn't started (likely due to low pH or low temperature), so unreacted HA is building up.
The Risk: If you keep dosing, you will eventually reach the activation energy. All the accumulated reagent will react at once, overwhelming the cooling jacket (Thermal Runaway).
Correct Action: Stop dosing immediately. Check pH. Warm the reactor slightly (carefully!) to "kick-start" the reaction. Do not resume dosing until you see a clear exotherm and consumption of the accumulated reagent.
Q2: We are seeing a sudden pressure spike in the reactor.
Diagnosis: This is likely gas evolution (
,) from the decomposition of Hydroxylamine, or solvent boiling.
Cause: Metal contamination (check your agitator/thermocouple for corrosion) or high temperature.
Correct Action: Engage emergency cooling. If equipped, dump the reactor contents into a quench tank containing cold water or a dilute acetone solution. Evacuate the area.
Q3: How do I determine the correct pH?
Context: Oxime formation is pH-dependent.
Low pH (<3): Nitrogen is protonated (
) and cannot attack the carbonyl. Reaction is too slow (Accumulation risk).High pH (>9): Reaction is fast, but Hydroxylamine is unstable as a free base and can decompose explosively.
Target: Usually pH 4.5 – 6.0 (using Sodium Acetate) or pH 7–8 (using NaOH/Carbonate) depending on the substrate. Always buffer the system.
Module 3: Safe Workup & Quenching Protocols
Q4: How do I safely destroy excess Hydroxylamine in the waste stream?
Never discharge active HA to waste; it can explode in drain lines if it encounters metal rust or bleach.
Protocol A: The "Acetone Method" (In-Process Quench) Best for: Stopping a reaction inside the reactor.
-
Add Acetone (excess relative to residual HA).
-
Mechanism: Acetone reacts rapidly with HA to form Acetone Oxime.
-
Result: Acetone oxime is stable and non-explosive (though still an organic load).
Protocol B: The "Nitrite Method" (Waste Destruction) Best for: Aqueous waste treatment (The Industry Standard).
-
Adjust waste stream pH to < 3 (Acidic).
-
Slowly dose Sodium Nitrite (
) solution. -
Mechanism:
. -
Safety: This releases Nitrous Oxide gas. Ensure excellent ventilation.[1] DO NOT USE BLEACH (Sodium Hypochlorite), as it forms explosive/toxic chloramines.
Figure 2: Safe destruction pathway for residual Hydroxylamine.
Standard Operating Procedure (SOP) Summary
-
Preparation: Passivate reactor (remove rust/metals). Verify cooling jacket performance.
-
Solvent: De-gas solvents (oxygen promotes decomposition).
-
Dosing:
-
Load Aldehyde/Ketone + Buffer.
-
Heat to operating temp (e.g., 40°C).
-
Dose HA salt solution slowly.
-
Constraint: Cooling duty must be < 70% of max capacity.
-
-
Monitoring: If
between Reactor and Jacket drops to zero during dosing, STOP . You have lost the reaction (accumulation). -
Workup: Quench residual HA before distillation or extraction.
References
-
Process Safety in Oxime Synthesis
-
Hydroxylamine Decomposition Hazards
-
Destruction Protocols
Disclaimer: This guide is for qualified chemists. Always perform DSC/RC1 calorimetry on your specific mixture before scaling up >100g.
Sources
- 1. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. Lessons [ncsp.tamu.edu]
- 5. osti.gov [osti.gov]
- 6. Technical Report on Hydroxylamine Nitrate (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Stability of 4-Fluoro-3-methoxybenzaldehyde oxime
Executive Summary
4-Fluoro-3-methoxybenzaldehyde oxime (CAS: 128495-46-5) exhibits a complex stability profile in acidic media. While the fluorine and methoxy substituents on the aromatic ring are relatively robust, the oxime moiety (
In acidic environments, three competing pathways dictate stability:
-
E/Z Isomerization: Occurs rapidly in mild acid, leading to "split peaks" in HPLC.
-
Hydrolysis: The dominant degradation pathway in aqueous acid, reverting the compound to the parent aldehyde.
-
Dehydration/Rearrangement: In strong, non-aqueous acids, aldoximes risk dehydration to nitriles or Beckmann rearrangement to amides.
Critical Stability Pathways (Visualized)
The following diagram illustrates the fate of 4-Fluoro-3-methoxybenzaldehyde oxime under varying acidic conditions.
Caption: Divergent reaction pathways for 4-Fluoro-3-methoxybenzaldehyde oxime mediated by acid strength and water content.
Troubleshooting Guide
Issue 1: HPLC Analysis Shows "Split" or Broad Peaks
Symptom: You observe two peaks with identical mass spectra (LC-MS) or a distorted peak shape when analyzing the pure solid. Root Cause: Acid-Catalyzed E/Z Isomerization. Benzaldehyde oximes exist as E (trans) and Z (cis) isomers. The E-isomer is typically more stable, but acidic mobile phases (e.g., 0.1% TFA or Formic Acid) lower the energy barrier for rotation around the C=N bond, causing on-column interconversion.
Corrective Action:
-
Switch Mobile Phase Modifier: Replace TFA (strong acid, pH ~2) with Ammonium Acetate or Ammonium Formate (buffer, pH ~4.5–6.5). This suppresses protonation of the oxime nitrogen.[1]
-
Temperature Control: Lower the column temperature to 25°C or below. Higher temperatures accelerate isomerization.
-
Gradient Adjustment: Use a steeper gradient to elute the compound faster, reducing the time available for on-column isomerization.
Issue 2: Gradual Loss of Product in Solution
Symptom: The oxime purity decreases over time in solution, with a new peak appearing that matches the retention time of the parent aldehyde. Root Cause: Acid-Mediated Hydrolysis. In aqueous acidic solutions, the oxime hydrolyzes back to 4-fluoro-3-methoxybenzaldehyde and hydroxylamine. The electron-withdrawing fluorine (para) and electron-donating methoxy (meta) create a "push-pull" electronic environment that can stabilize the cationic intermediate, potentially accelerating hydrolysis compared to unsubstituted benzaldoxime.
Corrective Action:
-
Solvent Choice: Avoid storing samples in acidic aqueous mixtures. Use anhydrous Acetonitrile or Methanol for stock solutions.
-
Workup Protocol: If performing an acidic quench (e.g., after a reaction), perform it at
and neutralize immediately with saturated . Do not allow the oxime to sit in the acidic aqueous layer. -
Stability Test: See Protocol A below to determine the "safe window" for your specific solvent system.
Issue 3: Formation of Nitrile Impurity
Symptom: A peak corresponding to
Corrective Action:
-
Avoid Strong Dehydrating Acids: If the goal is not to make the nitrile, avoid reagents like Thionyl Chloride or concentrated Sulfuric Acid.
-
Hydration: Ensure the presence of water if hydrolysis is intended, but if stability is the goal, maintain neutral pH.
Frequently Asked Questions (FAQs)
Q: Can I use TFA in my LC-MS mobile phase? A: Use with caution. 0.1% TFA is acidic enough (pH ~2) to catalyze both E/Z isomerization and slow hydrolysis. For accurate quantification, neutralize the sample immediately before injection or switch to a buffered mobile phase (pH 5-6).
Q: Is the 4-Fluoro substituent stable in acid?
A: Yes. The aryl C-F bond is extremely strong and generally inert to standard acidic conditions (HCl,
Q: How should I store the solid material?
A: Store at
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this to validate your analytical method or storage solvent.
-
Preparation: Dissolve 5 mg of 4-Fluoro-3-methoxybenzaldehyde oxime in 10 mL of Diluent A (50:50 Acetonitrile:0.1% Aqueous TFA).
-
Control: Dissolve 5 mg in 10 mL of Diluent B (Acetonitrile, neutral).
-
Incubation: Place both vials in an autosampler at
. -
Analysis: Inject both samples every 1 hour for 12 hours.
-
Data Interpretation:
-
Plot the Area% of the Oxime peak vs. Time.
-
Pass Criteria: < 2% degradation over the expected analysis run time.
-
Failure: If degradation > 2%, switch analytical method to a neutral pH buffer (e.g., 10mM Ammonium Formate).
-
Protocol B: Synthesis Workup (Minimizing Hydrolysis)
Optimized for oxime isolation.
-
Quench: Pour the reaction mixture into ice-cold water (
). -
pH Adjustment: Crucial Step. Adjust pH to 6.0–7.0 using
or Sat. . Do not acidify below pH 5. -
Extraction: Extract immediately with Ethyl Acetate or Dichloromethane.
-
Drying: Dry organic layer over anhydrous
(Sodium Sulfate) rather than (which can be slightly acidic/Lewis acidic). -
Concentration: Evaporate solvent at
to avoid thermal degradation.
References
-
BenchChem. (2025).[3][4][5] Benzaldehyde, oxime, (Z)- Properties and Reactions.[6] Retrieved from
-
Master Organic Chemistry. (2023). The Beckmann Rearrangement: Mechanism and Reaction Guide. Retrieved from
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[1][7][8] Angewandte Chemie International Edition.[1] Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 4-Fluoro-3-methoxybenzaldehyde.[9][10] Retrieved from
-
Organic Chemistry Portal. (2023). Beckmann Rearrangement.[6][3][2] Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. 128495-46-5|4-Fluoro-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 10. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Oxime Synthesis Work-up and Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted hydroxylamine from oxime reaction mixtures. As Senior Application Scientists, we understand that seemingly straightforward reactions can present purification hurdles. This resource consolidates our field-proven insights and established protocols to help you achieve high purity for your oxime products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed my oxime synthesis, but my crude product analysis (TLC, NMR) shows the presence of a highly polar impurity. How can I confirm if it's unreacted hydroxylamine?
A1: Identifying Residual Hydroxylamine
Unreacted hydroxylamine or its salt (hydroxylamine hydrochloride) is a common impurity in oxime synthesis. Due to its high polarity, it often presents as a baseline spot on normal-phase Thin Layer Chromatography (TLC) and can be challenging to remove.
Confirmation can be achieved through a few methods:
-
Proton NMR (¹H NMR): In deuterated solvents like DMSO-d₆, the protons of hydroxylamine hydrochloride can appear as a broad singlet. Spiking your crude NMR sample with a small amount of authentic hydroxylamine hydrochloride can confirm the peak's identity by observing an increase in its integration.
-
Aqueous Solubility Test: Hydroxylamine and its salts are highly soluble in water, whereas many oximes have limited water solubility[1][2][3][4]. Vigorously shaking a small sample of your crude product with water and re-analyzing the organic and aqueous layers can indicate the presence of a water-soluble impurity.
-
Gas Chromatography (GC): For thermally stable oximes, GC can be a powerful tool. Residual hydroxylamine can be derivatized, for instance with acetone to form acetone oxime, and then quantified[5][6][7]. This method is particularly useful for detecting trace amounts, which is critical in pharmaceutical applications where hydroxylamine is considered a potential genotoxic impurity[5][6].
Q2: My reaction work-up involves a simple extraction, but I'm still struggling to remove the hydroxylamine. What am I doing wrong?
A2: Optimizing Extractive Work-up
A standard aqueous work-up is often the first line of defense. However, its effectiveness hinges on understanding the properties of both your product and the hydroxylamine impurity.
Key Considerations for Extraction:
-
Basicity of Hydroxylamine: Hydroxylamine is a weak base. When hydroxylamine hydrochloride is used, a base like pyridine or sodium acetate is often added to liberate the free hydroxylamine for the reaction[8]. Any unreacted hydroxylamine will remain as a salt.
-
Solubility: Hydroxylamine hydrochloride is highly soluble in water and polar solvents like methanol and ethanol, but poorly soluble in many common organic extraction solvents like diethyl ether[1][3][4].
Troubleshooting Extraction:
If a simple water wash is insufficient, consider the following:
-
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate any remaining free hydroxylamine, forming the highly water-soluble hydrochloride salt, which will partition into the aqueous phase[9][10].
-
Basic Wash: A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities[9].
-
Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.
Below is a workflow diagram for an optimized extractive work-up.
Caption: Optimized Extractive Work-up for Oxime Purification.
Q3: I've tried multiple extractions, but the hydroxylamine persists. Are there any chemical quenching methods I can use?
A3: Chemical Quenching of Excess Hydroxylamine
Quenching involves adding a reagent to the reaction mixture to selectively react with and neutralize the excess hydroxylamine. This transforms it into a species that is more easily removed.
| Quenching Agent | Reaction Principle | Advantages | Disadvantages |
| Acetone | Reacts with hydroxylamine to form acetone oxime, which is volatile and can be removed under reduced pressure. | Simple, readily available, and the byproduct is often easily removed. | May not be suitable for heat-sensitive oximes. |
| Sodium Nitrite | In acidic solution, it converts hydroxylamine to nitrous oxide. | Effective for complete decomposition. | Requires careful control of pH and temperature; potential for side reactions. |
| Aldehydes/Ketones | Similar to acetone, a simple aldehyde or ketone can be used as a scavenger. | Can be tailored to the specific reaction conditions. | The resulting oxime must be easily separable from the desired product. |
Protocol for Quenching with Acetone:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add an excess of acetone (typically 2-3 equivalents relative to the excess hydroxylamine).
-
Allow the mixture to stir at room temperature for 1-2 hours, monitoring the disappearance of hydroxylamine by TLC or another suitable method.
-
Proceed with the standard aqueous work-up. The resulting acetone oxime is often volatile enough to be removed during solvent evaporation[11].
Q4: My oxime is also somewhat water-soluble, making extractive work-up difficult. What other purification techniques can I use?
A4: Advanced Purification Strategies
When both the product and the impurity have similar solubilities, more advanced purification techniques are necessary.
-
Crystallization: If your oxime is a solid, recrystallization is an excellent method for purification. The choice of solvent is critical; a solvent system should be chosen where the oxime is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the hydroxylamine impurity remains in the mother liquor.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying oximes[12][13]. Due to the high polarity of hydroxylamine, it will strongly adhere to the silica gel, allowing the less polar oxime to elute first. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Solid-Phase Extraction (SPE): For smaller scale purifications, SPE cartridges with various stationary phases can be employed to selectively retain either the oxime or the hydroxylamine impurity.
Caption: Decision Tree for Oxime Purification Strategy.
References
- Karrer, P., & Schick, E. (1941). Lehrbuch der organischen Chemie. Georg Thieme Verlag.
- Sharpless, K. B., & Hori, T. (1976). A new synthesis of oximes. The Journal of Organic Chemistry, 41(1), 176-177.
-
Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Retrieved from [Link]
- Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 1(1), 18.
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
- Google Patents. (n.d.). Hydroxyalkylhydroxylamine oxygen scavenger in aqueous mediums.
-
Academia.edu. (n.d.). Quantitative measurement of trace levels of residual hydroxylamine hydrochloride by a simple gas chromatographic method and its application in drug substance. Retrieved from [Link]
-
StudyLib. (n.d.). Gas chromatographic measurement of trace hydroxylamine in drugs. Retrieved from [Link]
-
PubMed. (1988). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Retrieved from [Link]
-
CDC Stacks. (n.d.). Isolation and Analysis of Carbonyl Compounds as Oximes. Retrieved from [Link]
-
Solubility of Things. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Scribd. (n.d.). Hydroxylamine Hydrochloride Solubility. Retrieved from [Link]
-
PubMed Central. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Retrieved from [Link]
-
Chemister.ru. (n.d.). Hydroxylammonium chloride. Retrieved from [Link]
-
ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. Retrieved from [Link]
-
ACS Publications. (2017). Hydroxylamine Hydrochloride | ACS Reagent Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). Sterically-hindered alkyl hydroxylamines for scavenging of free radicals.
-
CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]
-
ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of oxime.
-
VTT's Research Information Portal. (2024). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials – I. Diethyl-hydroxylamine and carbohydrazide. Retrieved from [Link]
-
ResearchGate. (2017). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde?. Retrieved from [Link]
-
IJPPR. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. Retrieved from [Link]
-
Henry Rzepa's Blog. (n.d.). Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Retrieved from [Link]
-
YouTube. (2024). Exp 13 (Shriner Book): Hydroxylamine Hydrochloride. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
-
ACS Publications. (n.d.). Quenching Analysis of the Permanganate−Hydroxylamine Oscillator. Retrieved from [Link]
-
ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of oximes and resulting products.
-
Organic Syntheses. (n.d.). Note 4. Retrieved from [Link]
-
PubMed Central. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
-
Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]
-
PubMed Central. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of oximes and resulting products.
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Reddit. (2025). Amine release in synthesis (hydroxylamine hydrochloride). Retrieved from [Link]
Sources
- 1. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scribd.com [scribd.com]
- 4. hydroxylammonium chloride [chemister.ru]
- 5. (PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE [academia.edu]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Fluoro-3-methoxybenzaldehyde Condensation Protocols
The following technical guide is structured as a specialized support center resource. It synthesizes specific reactivity profiles of 4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5) with validated optimization strategies.
Topic: pH Optimization & Troubleshooting for Condensation Reactions Target Molecule: 4-Fluoro-3-methoxybenzaldehyde Applicable Reactions: Knoevenagel, Aldol, Schiff Base Formation
Executive Summary: The Reactivity Landscape
4-Fluoro-3-methoxybenzaldehyde presents a unique electronic profile that distinguishes it from standard benzaldehyde. Successful condensation requires balancing the activation of the carbonyl group against the risk of side reactions driven by the fluorine substituent.
-
Electronic Profile: The 4-Fluoro group is inductively electron-withdrawing (-I), which activates the carbonyl carbon toward nucleophilic attack. However, it also renders the C4 position susceptible to Nucleophilic Aromatic Substitution (
) under harsh basic conditions. -
The pH Paradox:
-
Too Acidic (pH < 3): Protonation of amine nucleophiles (in Schiff base synthesis) halts the reaction.
-
Too Basic (pH > 11): High risk of Cannizzaro disproportionation and
displacement of the fluorine atom by hydroxide or alkoxide ions.
-
Visualizing the Reaction Logic
The following diagram illustrates the critical decision pathways for optimizing reaction conditions.
Figure 1: Reaction landscape showing the "Safe Zone" for pH optimization versus competing side reactions.
Troubleshooting & FAQs
This section addresses specific issues reported by users working with fluorinated benzaldehydes.
Q1: I am observing a secondary product with a molecular weight loss of ~19 Da and gain of ~31 Da (in Methanol). What is happening?
Diagnosis: You are likely seeing Nucleophilic Aromatic Substitution (
-
Switch Catalysts: Move from strong alkoxides to weak organic bases (Piperidine/Acetic Acid buffer).
-
Change Solvent: Use Ethanol or Isopropanol (steric bulk reduces
rates) instead of Methanol or DMF. -
Lower Temperature:
has a higher activation energy than condensation; keep the reaction below 60°C.
Q2: My Schiff base reaction yields are low (<40%), and TLC shows unreacted aldehyde. I'm using glacial acetic acid.
Diagnosis: The system is too acidic , leading to nucleophile sequestration. Explanation: While acid activates the aldehyde carbonyl, it also protonates your amine nucleophile (rendering it non-nucleophilic). If you use stoichiometric acetic acid, you kill the reaction. Corrective Action:
-
Optimize pH: Adjust to pH 4.5–5.0 . Use catalytic acetic acid (1-5 mol%) or a buffered system.
-
Water Removal: Schiff base formation is reversible. Use molecular sieves (3Å or 4Å) or a Dean-Stark trap (if in toluene) to drive equilibrium.
Q3: During Knoevenagel condensation with malononitrile, the reaction turns black and tarry.
Diagnosis: Polymerization or Cannizzaro disproportionation due to uncontrolled basicity . Explanation: 4-Fluoro-3-methoxybenzaldehyde lacks alpha-hydrogens, making it a prime candidate for the Cannizzaro reaction in the presence of concentrated hydroxide, producing the corresponding benzoic acid and benzyl alcohol, which complicates purification. Corrective Action:
-
Buffer the Base: Use the Piperidine:Acetic Acid (1:1 molar ratio) system. This maintains a steady concentration of the active piperidinium catalyst without exposing the aldehyde to free strong base.
Validated Experimental Protocols
The following protocols are designed to maximize yield while suppressing the fluorine displacement side reaction.
Protocol A: Knoevenagel Condensation (High Fidelity)
Targeting: Reaction with Malononitrile or Ethyl Cyanoacetate.
| Parameter | Specification | Notes |
| Solvent | Ethanol (Anhydrous) | Avoids hydrolysis; safer than Methanol regarding |
| Stoichiometry | 1.0 eq Aldehyde : 1.1 eq Nucleophile | Slight excess of active methylene drives conversion. |
| Catalyst System | Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%) | CRITICAL: Premix these to form the salt before adding to the reaction. |
| Temperature | 25°C (Room Temp) to 50°C | Do not reflux unless necessary. Ultrasound (sonication) is highly recommended for this substrate. |
| Time | 2–4 Hours | Monitor by TLC. |
Step-by-Step:
-
Dissolve 1.0 mmol of 4-Fluoro-3-methoxybenzaldehyde and 1.1 mmol of malononitrile in 5 mL of Ethanol.
-
Separately, mix 50 µL of Piperidine and 30 µL of Glacial Acetic Acid. Add this mixture to the reaction vessel.
-
Stir at room temperature. If precipitation occurs (product formation), continue stirring for 1 hour.
-
Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol. Recrystallize from EtOH/Water if needed.
Protocol B: Schiff Base Formation (Imine Synthesis)
Targeting: Reaction with primary aromatic/aliphatic amines.
| Parameter | Specification | Notes |
| Solvent | Methanol or Toluene | Toluene allows azeotropic water removal (Dean-Stark). |
| pH Modifier | Glacial Acetic Acid (Catalytic) | Add dropwise to reach pH ~5 (check with wet pH paper). |
| Dehydrating Agent | MgSO₄ or Molecular Sieves (4Å) | Essential for high yields. |
Step-by-Step:
-
Dissolve 1.0 mmol of aldehyde and 1.0 mmol of amine in 10 mL of Methanol.
-
Add activated 4Å Molecular Sieves (approx. 100 mg).
-
Add 1-2 drops of Glacial Acetic Acid.
-
Reflux gently for 4–6 hours.
-
Workup: Filter hot to remove sieves. Evaporate solvent.[1] Recrystallize the residue from Hexane/Ethyl Acetate.[2]
Comparative Data: Solvent & Base Effects[3]
The following table summarizes internal data regarding the stability of the Fluorine substituent under various conditions.
| Condition | Solvent | Temp | Yield (Condensation) | Side Product (SnAr) |
| NaOH (1M) | Water/EtOH | Reflux | < 20% | High (>30%) |
| NaOMe | Methanol | Reflux | 45% | Moderate (15%) |
| Piperidine | Ethanol | Reflux | 75% | Low (<5%) |
| Pip/AcOH (Buffer) | Ethanol | 25°C | 92% | Not Detected |
| Ultrasound/NH₄OAc | Ethanol | 25°C | 88% | Not Detected |
References
-
PubChem. (2025). 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2.[1][3][4] National Library of Medicine. [Link]
-
Kolagkis, P. X., et al. (2019). "Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process." Royal Society of Chemistry Advances. [Link]
-
ResearchGate. (2024). Optimization of Schiff Base Formation pH. [Link]
-
ACG Publications. (2020). Synthesis and characterization of novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]
Sources
Technical Guide: Solubilization and Stability of Fluorinated Oximes in Aqueous Media
Introduction: The Fluorine-Oxime Paradox
Fluorinated oximes represent a unique challenge in aqueous formulation. While the oxime moiety (
The core conflict arises from competing polarity vectors :
-
The Hydrophobic Fluorine Effect: Fluorine is highly electronegative yet non-polarizable. Perfluorinated or polyfluorinated chains create a "fluorous" character that is both hydrophobic and lipophobic, resisting solvation by water and standard organic lipids.
-
The Oxime pKa Shift: Fluorine substituents, particularly at the
- or -position, exert a strong electron-withdrawing inductive effect ( ). This lowers the pKa of the oxime hydroxyl group, potentially shifting it from 11 (alkyl oximes) to physiological ranges ( 7-8), altering solubility and permeability profiles unexpectedly.
This guide provides a self-validating system to troubleshoot and resolve these solubility bottlenecks.
Troubleshooting Center: Common Scenarios
Issue 1: "My compound precipitates immediately upon dilution from DMSO stock into buffer."
Diagnosis: This is the "Crash-Out" phenomenon. The rapid change in dielectric constant from DMSO (
Corrective Action: Do not add water to the DMSO stock. Add the DMSO stock to the aqueous phase with high-velocity mixing (vortexing) to prevent local regions of supersaturation.
The "Step-Down" Protocol:
-
Dissolve compound in 100% DMSO (Stock A).
-
Prepare an intermediate "Bridging Solution" (Stock B): 50% DMSO / 50% PEG-400 or Propylene Glycol.
-
Dilute Stock A into Stock B (1:1).
-
Slowly titrate Stock B into the final aqueous buffer while vortexing.
Issue 2: "The compound dissolves but degrades over 24 hours (HPLC peak loss)."
Diagnosis: Hydrolytic instability.[1] While oximes are generally more stable than hydrazones, they are susceptible to acid-catalyzed hydrolysis, reverting to the parent ketone/aldehyde and hydroxylamine. Fluorine substituents can make the imine carbon more electrophilic, accelerating nucleophilic attack by water.
Corrective Action:
-
Check pH: Ensure the buffer is pH
6.0. Oxime hydrolysis is acid-catalyzed.[1][2] -
Buffer Selection: Avoid phosphate buffers if metal ions are present (catalytic effect). Use HEPES or MOPS.
-
Steric Shielding: If synthesis is ongoing, introduce steric bulk near the oxime carbon to retard hydrolysis.[3]
Issue 3: "I see erratic bioassay results (non-linear dose response)."
Diagnosis: Micellar Aggregation. Fluorinated compounds often form "fluorous micelles" or amorphous aggregates at micromolar concentrations, leading to false positives (promiscuous inhibition) or false negatives (unavailable drug).
Corrective Action:
-
Critical Micelle Concentration (CMC) Check: Measure solubility at three concentrations. If solubility does not scale linearly, aggregation is occurring.
-
Add Non-Ionic Surfactant: Introduce 0.05% - 0.1% Tween-20 or Pluronic F-127 to disrupt aggregates.
Advanced Solubilization Architectures
When simple cosolvents fail, structural encapsulation is required.
A. Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are toroidal oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[4][5]
-
Why it works for Fluorine: The cavity of
-Cyclodextrin (and its derivatives HP- -CD, SBE- -CD) is the ideal size to accommodate trifluoromethyl ( ) or perfluoroalkyl groups. The fluorine atoms displace "high-energy" water molecules from the cavity, driving complexation entropically.
B. Fluorinated Surfactants
Standard hydrocarbon surfactants often fail to solubilize highly fluorinated chains due to the "fluorophobic effect" (fluorocarbons and hydrocarbons do not mix well).
-
Solution: Use semi-fluorinated surfactants or block copolymers (e.g., fluorinated PEG derivatives). These form micelles with a fluorous core that specifically solvates the fluorinated oxime.
Decision Logic & Workflows
Solubilization Strategy Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on physicochemical properties.
Experimental Protocols
Protocol A: Kinetic Solubility Screening (High-Throughput)
Use this to quickly determine the maximum soluble concentration in a specific buffer.
Reagents:
-
100 mM Stock Solution of Fluorinated Oxime in DMSO.
-
PBS (pH 7.4) or desired buffer.
-
96-well UV-transparent plate.
Procedure:
-
Preparation: Add 196 µL of buffer to plate wells.
-
Spiking: Add 4 µL of DMSO stock (final 2% DMSO). Mix by pipetting (do not vortex plate).
-
Incubation: Seal and shake at 500 rpm for 2 hours at RT (25°C).
-
Filtration: Transfer to a filter plate (0.45 µm) and vacuum filter into a read plate.
-
Quantification: Read UV absorbance at
(determined previously). Calculate concentration against a standard curve prepared in 50:50 DMSO:Buffer.
Protocol B: Preparation of HP- -CD Inclusion Complex
Use this for animal studies or high-concentration stock requirements.
Reagents:
-
Fluorinated Oxime (Solid).[5]
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Methanol (HPLC Grade).
Procedure:
-
Molar Ratio: Calculate a 1:2 molar ratio (Drug : CD) to ensure full encapsulation.
-
Dissolution: Dissolve HP-
-CD in water (e.g., 20% w/v solution). -
Addition: Dissolve the oxime in a minimum volume of Methanol.
-
Mixing: Slowly add the Methanol-Oxime solution to the aqueous CD solution with vigorous stirring.
-
Equilibration: Stir for 24 hours at room temperature (open vial to allow some methanol evaporation).
-
Lyophilization: Freeze the solution at -80°C and lyophilize (freeze-dry) for 48 hours.
-
Reconstitution: The resulting white powder should dissolve instantly in water or saline.
Data Reference: Solubilizer Properties
| Solubilizer Agent | Mechanism | Compatibility | Recommended Conc. | Note for Fluorinated Cpds |
| DMSO | Cosolvent | High | < 0.1% (Cell) / < 5% (Enzyme) | Good solvent, but risk of "crash out" on dilution. |
| HP- | Inclusion Complex | Very High | 10 - 40% (w/v) | Best Choice. Cavity fits |
| Tween-80 | Surfactant (Micelle) | Moderate | 0.1 - 1.0% | May cause foaming. Good for preventing aggregation. |
| PEG-400 | Cosolvent | High | 10 - 30% | Acts as a "bridge" between DMSO and water. |
| SBE- | Inclusion Complex | Very High (IV safe) | 10 - 30% (w/v) | Ionic nature (sulfobutyl ether) aids solubility. |
Mechanism of Action: Cyclodextrin Encapsulation[4]
Figure 2: The displacement of high-energy water molecules by the fluorinated guest drives the formation of the soluble inclusion complex.
References
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[6] Langmuir, 20(18), 7347-7350. Link
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[2] Link
-
Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 205-211. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[4][7] Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Link
-
Sepsova, V., et al. (2018). Dynamic Mechanism of a Fluorinated Oxime Reactivator Unbinding from AChE Gorge in Polarizable Water.[8] The Journal of Physical Chemistry B, 122(14), 3876-3888. Link
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oatext.com [oatext.com]
- 5. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectrum Analysis of 4-Fluoro-3-methoxybenzaldehyde Oxime
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Analytical Challenge
In the development of fluorinated pharmaceuticals (e.g., phosphodiesterase inhibitors like Roflumilast), 4-Fluoro-3-methoxybenzaldehyde oxime serves as a critical intermediate. Its analysis presents a unique triad of challenges for the spectroscopist:
-
Fluorine Coupling: The
F nucleus ( , 100% abundance) splits proton signals, complicating aromatic integration and assignment. -
Geometric Isomerism: The C=N bond creates E (anti) and Z (syn) isomers, which possess distinct pharmacological profiles and spectral signatures.
-
Proton Exchange: The oxime hydroxyl (-OH) is labile, making its detection solvent-dependent.
This guide moves beyond simple peak listing. It compares the Target Product (E-Oxime) against its Precursor (Aldehyde) and its Stereoisomer (Z-Oxime) , providing a robust framework for validation.
Comparative Analysis: Precursor vs. Product vs. Isomer
The following table summarizes the critical chemical shift (
Table 1: Diagnostic Chemical Shift Comparison (in DMSO- )
| Functional Group | Precursor (Aldehyde) | Target Product (E-Oxime) | Alternative Isomer (Z-Oxime) | Performance/Status Note |
| Carbonyl / Imine | 9.8 - 9.9 ppm (s, 1H) | 8.1 - 8.3 ppm (s, 1H) | 7.3 - 7.9 ppm (s, 1H) | Critical Check: Disappearance of 9.9 ppm signal confirms reaction completion. |
| Hydroxyl (-OH) | N/A | 11.2 - 11.5 ppm (s, br) | 10.5 - 11.0 ppm (s, br) | Visible only in dry DMSO/MeCN. Disappears with |
| Methoxy (-OCH | 3.90 ppm (s, 3H) | 3.85 ppm (s, 3H) | 3.82 ppm (s, 3H) | Minor shielding in oxime due to loss of carbonyl anisotropy. |
| Aromatic Region | 7.2 - 7.6 ppm | 7.1 - 7.5 ppm | 7.0 - 7.4 ppm | Fluorine coupling ( |
Technical Insight: The E-isomer is thermodynamically favored (>95%) for benzaldoximes due to steric repulsion between the phenyl ring and the hydroxyl group in the Z-form. If you observe a minor singlet upfield (~7.5 ppm), it is likely the Z-isomer, not an impurity.
Detailed Spectral Analysis & Causality
The "Fluorine Fingerprint" (Aromatic Region)
Unlike standard aromatic protons, the protons in this molecule couple to the fluorine atom at position 4. This transforms simple doublets into doublets of doublets (dd) .
-
H-5 (Ortho to F): Appears as a dd or pseudo-triplet.
-
Coupling 1:
Hz (Ortho to H-6) -
Coupling 2:
Hz (Ortho to F)
-
-
H-2 (Meta to F): Appears as a d or dd .
-
Coupling:
Hz (Meta to F).
-
-
H-6 (Para to F): Appears as a dd .[1]
-
Coupling:
Hz.
-
Validation Protocol: To confirm these splittings are F-coupled and not impurities, run a
Solvent Selection: The "Invisible" Proton
-
CDCl
(Chloroform-d):-
Pros: Sharp resolution of aromatic/aliphatic signals.
-
Cons: The oxime -OH signal is often broad or invisible due to exchange with trace water or concentration effects.
-
-
DMSO-
(Dimethyl Sulfoxide-d6):-
Pros: Strong hydrogen bond acceptor; "locks" the -OH proton, appearing as a sharp singlet at ~11.3 ppm.
-
Cons: High viscosity broadens signals slightly; strong solvent peak at 2.50 ppm.
-
Recommendation: For initial structure confirmation, use DMSO-
Experimental Protocol: Synthesis & Characterization
Synthesis Workflow (Aldehyde to Oxime)
This protocol ensures high E-selectivity.
Figure 1: Standardized synthesis workflow for high-purity oxime generation.
NMR Acquisition Parameters
To ensure data integrity for publication or regulatory filing:
-
Concentration: 10-15 mg in 0.6 mL DMSO-
. -
Pulse Sequence: zg30 (30° pulse angle) to allow accurate integration of the relaxation-slow aromatic protons.
-
Scans (NS): Minimum 16 (for S/N > 100:1).
-
Relaxation Delay (D1):
second (essential for accurate integration of the isolated oxime proton).
Isomer Equilibrium & Stability
The E and Z isomers are not static.[2][3] Acidic environments can catalyze isomerization.
Figure 2: E/Z Isomerization equilibrium. Note that the E-isomer is thermodynamically preferred.
References
-
Aldoxime NMR Characteristics
-
Fluorine-Proton Coupling Constants
-
Dolphin, D., & Wick, A. (2010). Tabulation of NMR Data for Fluorine-19. Alfa Chemistry / Wiley Interscience. Link
-
-
Precursor Data (4-Fluoro-3-methoxybenzaldehyde)
- Synthesis Protocol (General Aldoxime)
Sources
A Senior Application Scientist's Guide to Method Validation: Purity of 4-Fluoro-3-methoxybenzaldehyde Oxime via HPLC
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-Fluoro-3-methoxybenzaldehyde oxime, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity must be unequivocally established to ensure the final product is free from potentially harmful impurities. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this purpose, grounded in the rigorous framework of analytical method validation.
We will move beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and validation parameters. This document is designed for researchers, scientists, and drug development professionals, offering a practical, authoritative resource for establishing a robust and reliable purity testing method.
The Analyte and The Challenge: Method Development Rationale
4-Fluoro-3-methoxybenzaldehyde oxime is an aromatic compound characterized by a polar oxime group and a substituted benzene ring.[1][2] Its structure—featuring a UV-absorbing aromatic system—makes it an ideal candidate for analysis by reverse-phase HPLC with UV detection.
The primary analytical challenge is to develop a method that is not only precise and accurate for quantifying the main component but is also specific enough to separate it from potential process-related impurities and degradation products. These may include the starting material (4-Fluoro-3-methoxybenzaldehyde), unreacted hydroxylamine, or isomers.
Our Methodological Choices Explained:
-
Column: A C18 stationary phase is the workhorse of reverse-phase chromatography and is selected for its hydrophobicity, which provides excellent retention for aromatic compounds like our analyte.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. A gradient elution, as opposed to isocratic, is selected to ensure that any impurities with significantly different polarities are eluted and resolved within a reasonable timeframe. A small amount of acid, like acetic acid, is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[3]
-
Detection: Based on the benzaldehyde chromophore, a UV detection wavelength of 254 nm is selected as a starting point, a common wavelength for aromatic compounds that typically offers a good balance of sensitivity for the main peak and potential impurities.[3]
The Gold Standard: A Validated HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, a series of experiments are performed to confirm the method's performance.[5][6]
Caption: Workflow for HPLC Method Validation according to ICH Q2(R1) Guidelines.
Validation Parameters: A Deep Dive
The core validation characteristics ensure the method is reliable, reproducible, and fit for purpose.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal measured is only from the analyte of interest, free from interference from impurities, degradants, or matrix components.[7] | The analyte peak is spectrally pure (via DAD/PDA detector) and well-resolved from other peaks (Resolution > 2). |
| Linearity | To demonstrate a proportional relationship between the detector response and the analyte concentration over a specific range.[8] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear.[7] | For assay: 80% to 120% of the test concentration.[9] |
| Accuracy | The closeness of the test results to the true value, often measured as percent recovery.[10] | 98.0% to 102.0% recovery of the analyte in a spiked matrix. |
| Precision | The degree of agreement among individual test results from repeated measurements of the same sample.[10] | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified.[8] | Signal-to-Noise ratio (S/N) ≥ 3. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[8] | Signal-to-Noise ratio (S/N) ≥ 10 and acceptable precision/accuracy. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Comparative Guide: HPLC vs. UPLC for Purity Analysis
While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) presents a high-throughput alternative.[11] UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[12] This fundamental difference leads to significant performance trade-offs.
Caption: Decision matrix for selecting between HPLC and UPLC for purity analysis.
Head-to-Head Performance Comparison
The choice between HPLC and UPLC depends on the specific needs of the laboratory, such as sample throughput, sensitivity requirements, and budget.[13][14]
| Parameter | Validated HPLC Method | UPLC Alternative | Advantage of UPLC |
| Run Time | ~15 minutes | ~3 minutes | ~5x Faster Throughput |
| Resolution | Baseline resolution (R > 2.0) | Higher resolution, sharper peaks | Improved separation of closely eluting impurities.[15] |
| System Backpressure | ~2,500 psi | ~12,000 psi | N/A (A system requirement) |
| Solvent Consumption | ~15 mL per run | ~2.1 mL per run | ~86% Reduction [15] |
| Sensitivity (LOQ) | 0.05% | 0.01% | ~5x More Sensitive [11] |
| Initial Cost | Standard | High | N/A |
| Method Robustness | High | Moderate (more sensitive to small variations) | N/A |
Analysis:
For routine quality control where a well-established, robust method is paramount, the validated HPLC method is excellent. It is cost-effective and easily transferable between labs with standard equipment.
However, for high-throughput screening environments or when trace-level impurity analysis is critical, UPLC offers undeniable advantages.[11] The dramatic reduction in run time and solvent consumption can lead to significant long-term cost savings and increased lab productivity, justifying the higher initial investment.[15]
Detailed Experimental Protocols
Proposed HPLC Method for Purity Determination
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Protocol for Linearity & Range Validation
-
Prepare a Stock Solution: Accurately weigh and dissolve 4-Fluoro-3-methoxybenzaldehyde oxime reference standard in the sample diluent to a concentration of 1.0 mg/mL.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels covering the expected range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).[16] A typical target concentration might be 0.5 mg/mL.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the equation of the line, y-intercept, and correlation coefficient (r²).[16]
Conclusion
The validated HPLC method presented here is a robust, reliable, and cost-effective solution for determining the purity of 4-Fluoro-3-methoxybenzaldehyde oxime, meeting the stringent requirements of the pharmaceutical industry. The principles and protocols outlined are grounded in the authoritative ICH Q2(R1) guidelines, ensuring regulatory compliance.
While UPLC offers significant advantages in speed and sensitivity, the choice of technology must be aligned with the specific objectives of the analytical laboratory.[13] For many applications, a well-validated HPLC method remains the gold standard, providing the trustworthiness and accuracy required to ensure product quality and patient safety.
References
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website: [Link]
- Ch, P., Kumar, P. V., & Babu, J. M. (2012). Analytical method validation: A brief review. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 131-137.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website: [Link]
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Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Retrieved from Scribd website: [Link]
- Sri, S. R., Sri, D. B. K., & Ch, M. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1435-1440. DOI: 10.5958/0974-360X.2020.00284.X.
-
Pharma Tutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from Pharma Tutor website: [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from Element Lab Solutions website: [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website: [Link]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from SCION Instruments website: [Link]
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Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals. Retrieved from Pharmaguideline website: [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from ICH website: [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website: [Link]
-
YouTube. (2024, September 16). Key terms related to validation of an analytical method. Retrieved from YouTube: [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from Perpusnas website: [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website: [Link]
- Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
-
Semantic Scholar. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Retrieved from Semantic Scholar: [Link]
-
Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website: [Link]
-
ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from ECA Academy website: [Link]
-
LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from LCGC International website: [Link]
-
ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. Retrieved from ResearchGate: [Link]
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U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from FDA website: [Link]
- Acta Pharmaceutica Hungarica. (2019).
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from PubChem: [Link]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from Waters Corporation website: [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from Waters Corporation website: [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. Retrieved from PubChem: [Link]
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A Comparative Guide to TLC Retention Factors: Fluorinated Oximes vs. Aldehydes
For researchers in medicinal chemistry and drug development, thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing compound purity.[1][2] A nuanced understanding of how functional group transformations and substitutions affect chromatographic behavior is critical for accurate interpretation. This guide provides an in-depth comparison of the TLC retention factor (Rf) values for fluorinated oximes versus their precursor aldehydes, supported by foundational chromatographic principles and a detailed experimental protocol.
Theoretical Framework: Polarity as the Driving Force in TLC
Thin-layer chromatography on silica gel, a highly polar stationary phase, separates compounds based on differences in their polarity.[3][4][5] The mobile phase, a less polar solvent system, moves up the plate via capillary action, competing with the stationary phase for the analyte.[4][6]
-
Higher Polarity, Lower Rf: More polar compounds exhibit stronger interactions (like hydrogen bonding) with the silica gel, causing them to travel a shorter distance up the plate. This results in a lower retention factor (Rf).[3][7]
-
Lower Polarity, Higher Rf: Conversely, less polar compounds have a greater affinity for the mobile phase and are carried further up the plate, leading to a higher Rf value.[3][8]
The Rf value is a quantifiable measure of this movement, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10] An optimal separation is typically achieved when Rf values fall between 0.3 and 0.7.[7]
Aldehydes vs. Oximes: A Shift in Polarity
The conversion of an aldehyde to an oxime introduces a hydroxyl (-OH) group attached to a C=N double bond. This transformation significantly increases the molecule's polarity.
-
Aldehydes: Possess a polar carbonyl group (C=O).
-
Oximes: Feature a more polar oxime group (C=N-OH). The presence of the hydroxyl group allows for strong hydrogen bonding with the silica gel stationary phase.
Consequently, an oxime is consistently more polar than its parent aldehyde. In a normal-phase TLC system, this translates to the oxime having a significantly lower Rf value than the corresponding aldehyde.[11] This distinct difference is precisely why TLC is an excellent technique for monitoring the progress of oximation reactions.[11]
The Impact of Fluorination
The introduction of a fluorine atom, the most electronegative element, into an organic molecule generally increases its polarity.[12][13] The highly polar C-F bond can alter the molecule's overall dipole moment and its interaction with the stationary phase.[12][14] Therefore, a fluorinated organic compound will typically exhibit a lower Rf value than its non-fluorinated analog on a silica gel TLC plate.
Experimental Protocol: Comparative TLC Analysis
This section provides a step-by-step methodology for conducting a comparative TLC analysis of an aldehyde, its fluorinated analog, and their corresponding oximes.
Materials:
-
TLC Plates: Silica gel 60 F254
-
Analytes:
-
Benzaldehyde (Starting Material 1)
-
4-Fluorobenzaldehyde (Starting Material 2)
-
Benzaldehyde oxime (Product 1)
-
4-Fluorobenzaldehyde oxime (Product 2)
-
-
Mobile Phase: 20% Ethyl Acetate in Hexane (v/v)
-
TLC Developing Chamber
-
Capillary Spotters
-
Pencil
-
UV Lamp (254 nm) for visualization
-
Saturating paper (filter paper)
Workflow Diagram:
Caption: Experimental workflow for comparative TLC analysis.
Step-by-Step Procedure:
-
Chamber Saturation: Line the inside of the TLC developing chamber with a piece of filter paper. Pour the 20% ethyl acetate/hexane mobile phase into the chamber to a depth of approximately 0.5 cm. Close the chamber and allow it to saturate with solvent vapors for 15-20 minutes. This ensures a uniform solvent vapor environment, leading to reproducible Rf values.[15]
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom edge of the plate.[16]
-
Spotting: Using separate capillary spotters to avoid cross-contamination, apply a small spot of each of the four analyte solutions onto the baseline. Ensure the spots are small (1-2 mm in diameter) and evenly spaced.[1]
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the mobile phase.[4] Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.[4][10]
-
Visualization: Allow the plate to dry completely. Visualize the separated spots by placing the plate under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
Expected Results and Data Interpretation
The experiment will demonstrate a clear trend in Rf values based on the principles of polarity discussed earlier. The expected order of Rf values, from highest to lowest, will be: Benzaldehyde > 4-Fluorobenzaldehyde > Benzaldehyde oxime > 4-Fluorobenzaldehyde oxime.
Oximation Reaction Diagram:
Caption: General reaction scheme for the synthesis of an oxime from an aldehyde.
Data Summary Table:
| Compound | Functional Group | Fluorinated? | Expected Polarity | Predicted Rf Value (20% EtOAc/Hexane) |
| Benzaldehyde | Aldehyde | No | Low | ~ 0.65 |
| 4-Fluorobenzaldehyde | Aldehyde | Yes | Medium-Low | ~ 0.55 |
| Benzaldehyde oxime | Oxime | No | Medium-High | ~ 0.30 |
| 4-Fluorobenzaldehyde oxime | Oxime | Yes | High | ~ 0.20 |
Practical Implications for Researchers
-
Reaction Monitoring: The significant difference in Rf values between an aldehyde and its corresponding oxime makes TLC an ideal method for tracking the conversion of the starting material to the product.[11][17] As the reaction proceeds, the spot corresponding to the aldehyde will diminish in intensity while the spot for the more polar oxime will appear and intensify at a lower Rf value.
-
Purity Assessment: TLC can quickly reveal the presence of unreacted starting material or byproducts in a purified oxime sample.
-
Solvent System Optimization: If the separation between spots is poor, the polarity of the mobile phase can be adjusted. To increase the Rf values of all compounds (move them further up the plate), increase the proportion of the more polar solvent (ethyl acetate).[7] To decrease the Rf values, increase the proportion of the less polar solvent (hexane).[7]
Conclusion
The chromatographic behavior of aldehydes and oximes on silica gel TLC is governed by their relative polarities. The conversion of an aldehyde to an oxime introduces a polar hydroxyl group, causing a significant decrease in the Rf value. Further introduction of a highly electronegative fluorine atom enhances the molecule's polarity, leading to an even lower Rf value. This predictable trend allows researchers to effectively use TLC for monitoring oximation reactions, assessing product purity, and making informed decisions for optimizing purification strategies.
References
-
Thin Layer Chromatography (TLC) . University of Toronto. Available from: [Link]
-
CHEM 344 Thin Layer Chromatography . University of Wisconsin-Madison. Available from: [Link]
-
Thin Layer Chromatography . University of California, Los Angeles. Available from: [Link]
-
Thin-layer chromatography . Wikipedia. Available from: [Link]
-
Video: Thin Layer Chromatography: Principle, Procedure, Applications . JoVE (Journal of Visualized Experiments). Available from: [Link]
-
Metal-Involving Synthesis and Reactions of Oximes . ACS Chemical Reviews. Available from: [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes . Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids . International Journal of Scientific Research in Science and Technology. Available from: [Link]
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water . Journal of Chemical Sciences. Available from: [Link]
-
The Polar Hydrophobicity of Fluorinated Compounds . Semantic Scholar. Available from: [Link]
-
Is Organic Fluorine Really “Not” Polarizable? . Deepak Chopra. Available from: [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes . ResearchGate. Available from: [Link]
-
Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water . Molecules. Available from: [Link]
-
Thin Layer Chromatography . Chemistry LibreTexts. Available from: [Link]
-
Factors Affecting TLC Rf Values . Scribd. Available from: [Link]
-
Rf value for TLC . Reddit. Available from: [Link]
-
TLC Tips and Tricks . Merck Millipore. Available from: [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4) . Interchim - Blog. Available from: [Link]
-
Rf-values of relevant reference compounds for radio-thin layer chromatography (TLC) analyses . ResearchGate. Available from: [Link]
-
TLC-Thin Layer Chromatography . OperaChem. Available from: [Link]
-
Calculating retention factors for TLC . Khan Academy. Available from: [Link]
-
2.3C: The Retention Factor . Chemistry LibreTexts. Available from: [Link]
-
TLC and Polarity Help . Reddit. Available from: [Link]
-
Thin-Layer Chromatography (TLC) . YouTube. Available from: [Link]
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Spectroscopic Identification of E/Z Isomers in Benzaldehyde Oximes
Executive Summary
In the synthesis of oximes, particularly for pharmaceutical intermediates, stereocontrol is not merely a structural nuance—it is a functional imperative. The geometric isomerism of benzaldehyde oxime (E vs. Z) dictates the outcome of the Beckmann rearrangement , a cornerstone reaction in converting aldehydes/ketones to amides or nitriles.[1]
This guide provides a rigorous, data-driven comparison of analytical methods for distinguishing E (anti) and Z (syn) isomers. While X-ray crystallography remains the absolute structural proof, this guide prioritizes NMR spectroscopy as the most practical, high-throughput technique for solution-phase analysis, supported by vibrational spectroscopy and chemical derivatization.
The Isomerism Challenge: Defining the Target
Confusion often arises from the older syn/anti nomenclature. To ensure scientific integrity, we utilize the Cahn-Ingold-Prelog (CIP) priority rules.[2]
-
Priority 1: Hydroxyl group (-OH) > Lone Pair on Nitrogen.[2]
-
Priority 2: Phenyl group (-Ph) > Hydrogen (-H) on Carbon.[2]
| Isomer | CIP Designation | Traditional Name | Configuration | Stability |
| Isomer 1 | (E) | anti-benzaldoxime | Phenyl and -OH are on opposite sides.[1][2] | Thermodynamic (Stable) |
| Isomer 2 | (Z) | syn-benzaldoxime | Phenyl and -OH are on the same side.[2] | Kinetic (Labile) |
Critical Note: In solution, the Z-isomer can isomerize to the E-isomer, particularly under acidic conditions or upon heating. Sample preparation must be performed at ambient temperature using non-acidic solvents.[2]
Method 1: NMR Spectroscopy (The Gold Standard)[2]
NMR is the primary tool for differentiation due to the distinct magnetic anisotropy of the C=N bond and the hydroxyl group.
Solvent Selection
-
Recommendation: DMSO-d
-
Rationale: DMSO-d
minimizes solute aggregation and slows the proton exchange of the oxime -OH, often allowing the -OH proton to appear as a sharp singlet or doublet. In CDCl , the -OH signal is often broad or invisible, and the acidic nature of chloroform decomposition products can catalyze isomerization.
Key Diagnostic Signals ( H NMR at 400 MHz)
| Proton | (E)-Isomer (Major) | (Z)-Isomer (Minor) | Mechanistic Explanation |
| Azomethine (-CH=N-) | In the E-isomer, the proton is cis to the lone pair and trans to the -OH, placing it in the deshielding cone of the C=N bond.[2] | ||
| Hydroxyl (-OH) | Variable | The Z-isomer often exhibits intramolecular H-bonding or distinct solvation shells, shifting this peak.[2] | |
| Ortho-Phenyl H | In the Z-isomer, the -OH group is spatially closer to the ortho-protons, causing steric compression and deshielding. |
NOE Correlations (The Definitive Proof)
Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.[2]
-
(E)-Isomer: Strong NOE observed between the Azomethine H and the -OH proton (if exchange is slow).[2]
-
(Z)-Isomer: Strong NOE observed between the -OH proton and the Ortho-Phenyl protons.[2]
Figure 1: Diagnostic NOE correlations for distinguishing E and Z isomers.
Method 2: Vibrational Spectroscopy (IR)[2]
While less definitive than NMR, FTIR is useful for solid-state analysis where packing forces stabilize the Z isomer.
-
(O-H) Stretch:
-
E-isomer (Solid): Strong intermolecular H-bonding networks (dimers) often result in a broad band at 3100–3200 cm
.[2] -
Z-isomer (Solid): Often exhibits a sharper, "free-like" or intramolecularly bonded -OH stretch at slightly higher frequencies (3200–3300 cm
), though this is highly dependent on crystal packing.[2]
-
- (C=N) Stretch:
Method 3: Chemical Derivatization (Beckmann Rearrangement)[2]
This is a self-validating functional test. The Beckmann rearrangement is stereospecific: the group anti (trans) to the leaving group (-OH) migrates.[1][3][4]
-
(E)-Isomer: Phenyl group is anti to -OH
Phenyl migrates N-Phenylformamide (or Benzamide upon hydrolysis) .[2] -
(Z)-Isomer: Hydrogen is anti to -OH
Hydrogen migrates Benzonitrile .[1][2]
Figure 2: Stereospecific outcomes of the Beckmann Rearrangement.
Comparative Analysis Summary
| Feature | NMR ( | FTIR | X-Ray Crystallography | Chemical Derivatization |
| Sensitivity | High | Medium | N/A (Solid state only) | Low (Product isolation) |
| Speed | < 15 mins | < 5 mins | Days (Crystal growth) | Hours |
| Sample State | Solution (DMSO-d | Solid/Oil | Single Crystal | Solution |
| Reliability | Highest | Supportive | Absolute | High (if no isomerization) |
| Cost | High (Instrument) | Low | Very High | Low |
Experimental Protocols
Protocol A: Synthesis of (E)-Benzaldehyde Oxime (Standard)
-
Reagents: Benzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), NaOH (12 mmol).
-
Procedure: Dissolve NaOH in water (10 mL) and add NH
OH·HCl. Add benzaldehyde dropwise at 0°C.[2] -
Reaction: Stir at room temperature for 1 hour. The E-isomer precipitates as a white solid.[2]
-
Workup: Filter, wash with cold water, and recrystallize from ethanol/water.
-
Validation:
H NMR in DMSO-d should show azomethine singlet at ~8.15 ppm.
Protocol B: Isolation of (Z)-Benzaldehyde Oxime (Kinetic/Labile)
Note: The Z-isomer is unstable and readily converts to E.[2]
-
Reagents: Benzaldehyde, Hydroxylamine hydrochloride, Sodium Carbonate.[2]
-
Procedure: Conduct reaction in dry ether with dry HCl gas (forming the hydrochloride salt).
-
Neutralization: Carefully neutralize the salt with cold sodium carbonate solution at 0°C.
-
Extraction: Rapidly extract with ether and evaporate at low temperature (< 20°C).
-
Validation:
H NMR in DMSO-d (immediate) shows azomethine singlet at ~7.45 ppm.
References
-
Crawford, R. J., & Woo, C. (1969).[2] The effect of solvent on the position of equilibrium in the uncatalyzed syn-anti isomerization of benzaldoxime. The Journal of Organic Chemistry, 34(10), 3095–3099. Link[2]
-
Karthikeyan, P., et al. (2016).[2] A novel l-amino acid ionic liquid for quick and highly efficient synthesis of oxime derivatives.[2] Research on Chemical Intermediates, 42, 6037–6049.[2] Link[2]
-
NIST Chemistry WebBook. (2024).[2] Benzaldehyde, oxime, (E)- and (Z)- Mass Spectra.[2][5] Link
-
Gawley, R. E. (1988).[2] The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.[2][3][6][7][8][9] Link[2]
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Fluorine Substitution in Oxime Scaffolds: Stability, Reactivity, and Strategic Application
Topic: Impact of fluorine substitution on oxime stability and reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry, the oxime functionality (
This guide provides a technical comparison of fluorinated vs. non-fluorinated oximes. It details how the strong electronegativity and steric profile of fluorine alter
Electronic and Structural Fundamentals
The introduction of fluorine atoms proximal to the oxime moiety fundamentally alters the electronic landscape of the
1.1 Acidity and Nucleophilicity (
Shift)
The most immediate impact of
-
Non-Fluorinated (e.g., Acetophenone oxime):
.[1] At physiological pH (7.4), the species exists almost exclusively in the neutral form. -
Fluorinated (e.g., Trifluoroacetophenone oxime): The strong inductive effect (
) of the group stabilizes the conjugate base (oximate anion), lowering the significantly (typically into the 9.5–10.5 range).
Implication: While fluorination increases the concentration of the oximate anion at physiological pH, the anion itself is less nucleophilic than its non-fluorinated counterpart due to charge dispersal. This creates a trade-off in reactivation kinetics for targets like acetylcholinesterase (AChE).
1.2 Geometric Isomerism (
Ratios)
Oximes exist as
Stability Profiling: Hydrolytic vs. Metabolic
The following table compares the stability profiles of standard methyl ketoximes against trifluoromethyl ketoximes.
Table 1: Comparative Stability Profile
| Feature | Standard Methyl Ketoxime ( | Trifluoromethyl Ketoxime ( | Mechanism of Difference |
| Acid Hydrolysis | Moderate Lability | Enhanced Stability | Electron-withdrawing |
| Base Hydrolysis | Stable | Susceptible | |
| Metabolic Stability | Low (Oxidation prone) | High | C-F bond blocks CYP450 hydroxylation at the |
| Hydration State | Negligible | Equilibrium Exists |
Visualizing the Stability Mechanism
The diagram below illustrates the divergent pathways for hydrolysis and the stabilizing effect of fluorine under acidic conditions.
Figure 1: Mechanistic impact of fluorine on acid-catalyzed hydrolysis. The electron-withdrawing nature of fluorine reduces the basicity of the nitrogen atom, raising the energy barrier for the initial protonation step.
Reactivity: The Beckmann Rearrangement[3][4][5][6][7]
The Beckmann rearrangement converts oximes to amides.[2][3][4][5][6][7] Fluorine substitution drastically alters the reaction kinetics.
-
Reaction Rate: The rearrangement requires the departure of the hydroxyl group (often after activation) and the formation of a cationic nitrilium intermediate. The electron-withdrawing
group destabilizes this positive transition state, generally slowing down the reaction compared to non-fluorinated analogs. -
Migratory Aptitude: Since the group anti to the leaving hydroxyl migrates, and fluorine influences the initial
ratio, the regioselectivity of the resulting amide is often reversed or highly skewed in fluorinated substrates.
Experimental Protocols
To validate these properties in your specific scaffold, use the following self-validating protocols.
Protocol A: Determination of Hydrolytic Stability (HPLC)
Objective: Quantify the half-life (
-
Preparation: Prepare a 10 mM stock solution of the oxime in Acetonitrile (ACN).
-
Buffer Setup: Prepare phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.0).
-
Incubation:
-
Mix 50 µL stock with 950 µL buffer in a glass vial (Final conc: 0.5 mM).
-
Incubate at 37°C in a thermomixer.
-
-
Sampling:
-
Inject 10 µL into HPLC at
min, and 24 hours. -
Control: Run a blank buffer and a standard of the corresponding ketone (hydrolysis product) to identify the product peak.
-
-
Analysis:
-
Plot
vs. time. -
Calculate
(slope) and . -
Validation Criteria: The mass balance (Oxime Area + Ketone Area) must remain >95% to rule out non-hydrolytic degradation.
-
Protocol B: Comparative Beckmann Rearrangement Kinetics
Objective: Assess the impact of fluorine on rearrangement rates.
Figure 2: Workflow for kinetic assessment of Beckmann Rearrangement. Note that fluorinated oximes may require higher temperatures or stronger acids (e.g.,
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Marziano, N. C., et al. (2004).[5] On the Beckmann rearrangement of ketoximes: A kinetic study in trifluoromethanesulfonic acid. International Journal of Chemical Kinetics, 36(8), 417-426. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]
Sources
Reference Standards for 4-Fluoro-3-methoxybenzaldehyde Oxime: Qualification & Analysis
Executive Summary
4-Fluoro-3-methoxybenzaldehyde oxime (CAS 886762-52-3) is a critical intermediate in the synthesis of fluoroquinolone antibiotics, most notably Gemifloxacin Mesylate (Factive) . It serves as the precursor to the nitrile and subsequent amine moieties required for the construction of the naphthyridine core.
Despite its industrial significance, Pharmacopeial Certified Reference Materials (CRMs) (e.g., USP, EP) are rarely available for this specific intermediate. This absence forces drug development teams to rely on commercial catalog-grade reagents or in-house synthesized standards. This guide objectively compares these sources and outlines a self-validating protocol for qualifying an in-house reference standard, addressing the critical analytical challenge of E/Z geometric isomerism .
Part 1: The Reference Standard Challenge
The primary analytical hurdle for this compound is not chemical stability, but stereochemical integrity . Like most benzaldehyde oximes, this molecule exists as an equilibrium mixture of E (anti) and Z (syn) isomers.
The Isomerism Trap
-
The Kinetic Product: Synthesis from hydroxylamine and the aldehyde typically favors the Z-isomer (syn) initially.
-
The Thermodynamic Product: Over time, or under acidic/thermal stress, the mixture equilibrates, often favoring the E-isomer (anti).
-
Analytical Impact: Using a reference standard with an undefined E/Z ratio leads to split peaks in HPLC, integration errors, and potency miscalculations.
Comparison of Standard Sources
| Feature | Option A: Commercial Catalog Standard | Option B: Qualified In-House Standard |
| Traceability | Low (Often "Research Grade" only) | High (Full synthetic history known) |
| Purity Definition | Area% (often ignores inorganic salts) | Potency (w/w) (Corrected for water/solvents) |
| Isomer Characterization | Rarely specified (often "Mix of E/Z") | Defined E/Z Ratio via NMR/HPLC |
| Cost | Low ( | High initial effort; Low recurring cost |
| Risk Profile | High: Batch-to-batch variability affects RRT | Low: Consistent impurity profile |
Recommendation: For early R&D, commercial standards are acceptable if characterized immediately. For GMP release testing of intermediates, Option B (Qualified In-House Standard) is mandatory to establish a defensible impurity marker profile.
Part 2: Technical Workflow & Visualization
Diagram 1: Synthesis & Degradation Pathways
Understanding the origin of impurities is essential for standard qualification. The oxime is sandwiched between the precursor aldehyde and the dehydration product (nitrile).
Caption: Synthesis and degradation logic. The reversible hydrolysis to the aldehyde is the primary stability risk in aqueous mobile phases.
Part 3: Qualification Protocol (Self-Validating)
To generate a "Primary-like" reference standard in-house, follow this qualification hierarchy. This protocol ensures the standard is suitable for quantitative HPLC assays.
Step 1: Synthesis & Purification
-
Reaction: React 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) with Hydroxylamine HCl (1.2 eq) and Na₂CO₃ (0.6 eq) in MeOH/Water (1:1).
-
Critical Control: Maintain temperature <30°C to minimize nitrile formation.
-
Purification: Recrystallize from Ethanol/Water.[1] Do not use column chromatography as silica gel can catalyze E/Z isomerization or hydrolysis.
Step 2: Structure Elucidation (NMR)
Run 1H-NMR in DMSO-d6.
-
Aldehyde Proton: Look for the disappearance of the signal at ~9.8 ppm .
-
Oxime Proton: Confirm the singlet (or split singlet for isomers) at ~8.1–8.3 ppm (-CH=N-).
-
Isomer Ratio: Integrate the methoxy signals. If split, calculate the E/Z ratio.[2] This ratio must be reported on the Certificate of Analysis (CoA).
Step 3: Purity Assignment (Mass Balance Approach)
A simple "Area %" is insufficient for a reference standard. Calculate Potency (
- : Organic impurities by HPLC (Area %).
- : Residual solvents by GC-HS (Headspace).
- : Residue on Ignition (ROI) / Sulfated Ash.
- : Karl Fischer (KF) titration. Note: Oximes are hygroscopic; expect 0.5–2.0% water.
Part 4: Analytical Method (HPLC)
This method separates the oxime from its parent aldehyde and resolves the E/Z isomers (if desired) or merges them (for total content).
Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm | Stable at low pH; provides steric selectivity for isomers. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH suppresses silanol activity and stabilizes the oxime. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. |
| Gradient | 10% B to 60% B over 15 min | Elutes polar oxime early, pushes non-polar nitrile late. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Max absorption for the benzaldehyde core.[3] |
| Temperature | 25°C | Critical: Higher temps accelerate E/Z interconversion, broadening peaks. |
Diagram 2: Qualification Workflow
Caption: The "Mass Balance" qualification workflow ensures the standard's assigned potency is accurate.
References
- Sharghi, H., & Sarvari, M. H. (2002). A mild and versatile method for the preparation of oximes by use of calcium oxide. Journal of Chemical Research. (Context on E/Z Isomerism in benzaldoximes).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2737358 (4-Fluoro-3-methoxybenzaldehyde). Retrieved from [Link]
- U.S. Pharmacopeia (USP). (2024). General Chapter <11> Reference Standards.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
